Sotuletinib
Description
BLZ945 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Properties
IUPAC Name |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZBMFGQQWPHMJ-RHSMWYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953769-46-5 | |
| Record name | BLZ-945 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLZ-945 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SOTULETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of BLZ945: A Potent and Selective CSF-1R Inhibitor for Reprogramming the Tumor Microenvironment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib (BLZ945) is an orally bioavailable and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R and its ligand, CSF-1, are critical for the differentiation, proliferation, and survival of monocytes and macrophages.[3][4] In the context of cancer, CSF-1R is often overexpressed on tumor-associated macrophages (TAMs), which play a pivotal role in creating an immunosuppressive tumor microenvironment that fosters tumor growth, angiogenesis, and metastasis.[5][6] BLZ945 was developed to counteract this by targeting TAMs, thereby reprogramming the tumor microenvironment to be more conducive to anti-tumor immune responses.[5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of BLZ945.
Mechanism of Action
BLZ945 selectively binds to and inhibits the kinase activity of CSF-1R.[1][5][6] This blockade of CSF-1R signaling leads to the inhibition of TAM proliferation and survival.[5][6] Furthermore, it reprograms the function of existing TAMs from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype.[7] This shift in macrophage polarization alleviates immunosuppression within the tumor microenvironment and enhances T-cell-mediated anti-tumor immunity.[5][6][8] Preclinical studies have demonstrated that BLZ945 can reduce the recruitment of TAMs and promote the infiltration of effector T cells into the tumor.[8]
Below is a diagram illustrating the CSF-1R signaling pathway and the inhibitory action of BLZ945.
Preclinical Data
BLZ945 has demonstrated potent and selective inhibitory activity in a variety of preclinical models.
In Vitro Activity
The in vitro potency of BLZ945 has been characterized through biochemical and cell-based assays.
| Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| Biochemical Kinase Assay | CSF-1R | 1 nM | [1][3][4] |
| Cell-based Proliferation Assay | M-NFS-60 (murine leukemia, CSF-1 dependent) | 67 nM | [3][4] |
| Cell-based Proliferation Assay | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [1][9] |
| Cell-based Phosphorylation Assay | HEK293 cells overexpressing human CSF-1R | 58 nM | [3][4] |
| Cell Viability Assay | EOC2 (microglial cell line) | 142 nM | [10] |
| Cell Viability Assay | BMDM | 98 nM | [10] |
BLZ945 exhibits high selectivity for CSF-1R, with over 1000-fold selectivity against its closest receptor tyrosine kinase homologs, c-KIT and PDGFRβ.[1][3][4]
In Vivo Efficacy
BLZ945 has shown significant anti-tumor activity in various preclinical cancer models, primarily through its effects on the tumor microenvironment.
| Cancer Model | Animal Model | Key Findings | Reference |
| Glioblastoma (GBM) | Genetically engineered mouse model (PDG) | Significantly improved long-term survival with 64.3% of mice surviving to the 26-week endpoint, compared to a median survival of 5.7 weeks in the vehicle group. | [9] |
| Glioblastoma (GBM) | Human-derived xenografts | Significantly reduced tumor growth and invasion. | [9] |
| Glioblastoma (GBM) | Transgenic PDGF-driven glioma (PDG) model | Maximal tumor regression with an average volume reduction of 62% after two weeks of treatment. | [7] |
| Breast Cancer (TNBC) Brain Metastases | 4T1-BR5 and 231-BR hematogenous models | Reduced the formation of brain metastases by 57-65% in a prevention setting. | [10] |
| Breast Cancer (TNBC) Brain Metastases | 4T1-BR5 and 231-BR hematogenous models | Reduced the number of established brain metastases by 44%. | [10] |
| Mammary Carcinogenesis | MMTV-PyMT model | Decreased the growth of malignant cells. | [1] |
| Cervical Carcinogenesis | K14-HPV-16 transgenic model | Decreased the growth of malignant cells. | [1] |
| Tumor-Induced Osteolysis | MDA-MB-231Luc (breast) and PC-3MLuc (prostate) intratibial models | Significantly reduced the progression of osteolytic lesions by over 50%. | [3][4] |
The following diagram outlines a general workflow for the preclinical evaluation of BLZ945.
Clinical Development
BLZ945 has been evaluated in Phase I/II clinical trials for various advanced solid tumors, including glioblastoma.[2][8] A notable study is NCT02829723, a Phase I/II trial investigating BLZ945 as a single agent and in combination with the PD-1 inhibitor spartalizumab in patients with advanced solid tumors, including a cohort of patients with relapsed/refractory glioblastoma.[8]
Key findings from clinical studies include:
-
Pharmacokinetics: The half-life of BLZ945 was determined to be between 15 and 24 hours.[2][11]
-
Pharmacodynamics: Treatment with BLZ945 led to a decrease in non-classical and intermediate monocytes in peripheral blood.[8] RNA sequencing of tumor biopsies showed a downregulation of macrophage-specific genes, indicating target engagement in the tumor microenvironment.[8]
-
Efficacy: In patients with relapsed/refractory glioblastoma, partial responses were observed in both the monotherapy and combination arms.[2]
-
Safety: Common treatment-related adverse events included increased AST and ALT levels, nausea, and vomiting.[2]
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
The inhibitory activity of BLZ945 against CSF-1R is determined using a biochemical kinase assay. A typical protocol involves:
-
Reagents: Recombinant human CSF-1R kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and a buffer system.
-
Procedure:
-
BLZ945 is serially diluted to various concentrations.
-
The inhibitor is incubated with the CSF-1R kinase domain.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
The effect of BLZ945 on the proliferation of CSF-1-dependent cells is assessed as follows:
-
Cell Line: A CSF-1-dependent cell line, such as the murine leukemia cell line M-NFS-60 or primary bone marrow-derived macrophages (BMDMs), is used.[3][4]
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Cells are treated with serial dilutions of BLZ945 in the presence of CSF-1.
-
The plates are incubated for a period sufficient for cell proliferation (e.g., 72 hours).
-
Cell viability or proliferation is measured using a suitable assay, such as the MTT assay or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis: The EC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation, is calculated from the dose-response curve.
In Vivo Tumor Models
The anti-tumor efficacy of BLZ945 is evaluated in animal models of cancer. A general protocol for a xenograft or genetically engineered mouse model study is:
-
Model Establishment:
-
Treatment:
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers or non-invasive imaging (e.g., MRI).[7]
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Survival analysis may also be performed.
Conclusion
BLZ945 is a potent and selective CSF-1R inhibitor that has demonstrated significant preclinical activity across a range of cancer models. Its mechanism of action, centered on the reprogramming of the tumor microenvironment by targeting tumor-associated macrophages, represents a promising immunotherapeutic strategy. Clinical studies have provided initial evidence of its activity and a manageable safety profile. Further investigation, particularly in combination with other immunotherapies, is warranted to fully elucidate the therapeutic potential of BLZ945 in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. This compound | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
Sotuletinib: A Deep Dive into Target Selectivity and Binding Affinity
For Immediate Release
This technical whitepaper provides a comprehensive overview of the target selectivity and binding affinity of Sotuletinib (formerly BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions and therapeutic potential of this compound.
Executive Summary
This compound is a highly selective, orally bioavailable small molecule inhibitor of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1][2] By targeting CSF-1R, this compound effectively modulates the activity of tumor-associated macrophages (TAMs), which play a significant role in tumor progression and immune suppression.[1] This targeted approach has positioned this compound as a promising therapeutic agent in oncology and for other diseases where macrophage activity is implicated, such as amyotrophic lateral sclerosis (ALS).[3] This guide delves into the quantitative measures of this compound's binding affinity, its selectivity across the human kinome, and the detailed experimental methodologies used to elucidate these properties.
Target Selectivity and Binding Affinity
This compound demonstrates exceptional potency and selectivity for its primary target, CSF-1R. The following tables summarize the key quantitative data regarding its binding affinity and selectivity profile.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| CSF-1R | Biochemical IC50 | 1 nM | [1][4][5][6][7][8] |
| CSF-1 dependent proliferation (BMDM) | Cellular EC50 | 67 nM | [5][7] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. BMDM: Bone Marrow-Derived Macrophages.
Table 2: Kinase Selectivity Profile of this compound
This compound has been shown to be over 1000-fold more selective for CSF-1R compared to its closest receptor tyrosine kinase homologs.[1][4][5][6][7]
| Kinase Target | Biochemical IC50 | Fold Selectivity vs. CSF-1R |
| CSF-1R | 1 nM | - |
| KIT | >1000 nM | >1000 |
| FLT3 | >1000 nM | >1000 |
| PDGFRβ | >1000 nM | >1000 |
Data compiled from multiple sources indicating high selectivity. Precise IC50 values above 1000 nM are often reported as a lower limit of detection in selectivity screens.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the CSF-1R signaling pathway. Upon binding of its ligands, CSF-1 or IL-34, CSF-1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes the survival, proliferation, and differentiation of macrophages. This compound, by blocking the ATP-binding site of the kinase domain, prevents this autophosphorylation and subsequent signal transduction.
Caption: this compound's Mechanism of Action on the CSF-1R Signaling Pathway.
Experimental Protocols
The following sections detail the methodologies employed to characterize the target selectivity and binding affinity of this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinase domains.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Methodology:
-
Reagents: Recombinant human kinase domains, appropriate peptide substrate, Adenosine-5'-triphosphate (ATP), this compound (serially diluted), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The kinase, peptide substrate, and this compound are pre-incubated in the assay buffer in a microplate. b. The kinase reaction is initiated by the addition of ATP at a concentration close to its Km value for each specific kinase. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection system.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the this compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To confirm the binding of this compound to CSF-1R in intact cells.
Methodology:
-
Cell Culture and Treatment: A suitable cell line endogenously or exogenously expressing CSF-1R is cultured and treated with various concentrations of this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of this compound is expected to stabilize CSF-1R, making it more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection and Quantification: The amount of soluble CSF-1R remaining at each temperature is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble CSF-1R as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
IP-MS can be employed to identify potential off-target interactions of this compound in an unbiased manner.
Objective: To identify proteins that interact with this compound in a cellular lysate.
Methodology:
-
This compound Immobilization: this compound is chemically linked to beads (e.g., sepharose) to create an affinity matrix.
-
Cell Lysis and Incubation: Cells are lysed to release their proteome, and the lysate is incubated with the this compound-conjugated beads.
-
Affinity Purification: Proteins that bind to this compound are captured on the beads. The beads are then washed to remove non-specific binders.
-
Elution and Digestion: The bound proteins are eluted from the beads and subsequently digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Protein Identification: The peptide sequences are matched against a protein database to identify the proteins that were captured by the this compound affinity matrix.
Caption: Workflow for off-target identification using IP-MS.
Conclusion
This compound is a potent and highly selective inhibitor of CSF-1R. The comprehensive data on its binding affinity and selectivity, obtained through rigorous experimental methodologies, underscore its potential as a targeted therapeutic agent. This technical guide provides a foundational understanding of this compound's molecular interactions, which is critical for its continued development and clinical application. Further research into its off-target profile and in vivo efficacy will continue to refine our understanding of this promising molecule.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Sotuletinib (BLZ945): A Technical Guide to its Application in Microglia Modulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib, also known as BLZ945, is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in microglia modulation research, and detailed experimental protocols. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of microglia in health and disease.
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis, but their dysregulation is implicated in various neurological disorders, including neurodegenerative diseases and brain tumors.[4] CSF-1R signaling is essential for the survival, proliferation, and differentiation of microglia.[5] By inhibiting CSF-1R, this compound offers a powerful method to modulate microglial populations and their functions, thereby providing a valuable approach for both basic research and therapeutic development.
Mechanism of Action
This compound is a highly selective inhibitor of the CSF-1R tyrosine kinase, with an IC50 of 1 nM.[1][2][3] It exhibits over 1000-fold selectivity for CSF-1R compared to other closely related receptor tyrosine kinases.[1][2] The binding of ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways crucial for microglial survival and proliferation, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways. This compound effectively blocks these downstream signaling events by inhibiting the initial autophosphorylation of CSF-1R.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 1 nM | CSF-1R (c-Fms) | [1][2][3] |
| EC50 | 67 nM | CSF-1-dependent proliferation in Bone Marrow-Derived Macrophages (BMDMs) | [1][2] |
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| In Vivo Efficacy | Glioma-bearing mice | 200 mg/kg/day, oral | Significantly blocked tumor progression and improved survival. | |
| In Vivo Efficacy | MMTV-PyMT model of mammary carcinogenesis | 200 mg/kg, p.o. | Decreased the growth of malignant cells. | |
| In Vivo Efficacy | K14-HPV-16 transgenic model of cervical carcinogenesis | Not specified | Prevented tumor progression. | |
| Pharmacokinetics | Wild-type mice | Not specified | Brain-penetrant. | [1][2] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on the viability of microglia or other CSF-1R expressing cells.
Materials:
-
This compound (BLZ945)
-
Microglia cell line (e.g., BV-2) or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed microglia in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of CSF-1R Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on CSF-1R phosphorylation.
Materials:
-
This compound (BLZ945)
-
Microglia or other CSF-1R expressing cells
-
Recombinant CSF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture microglia to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-CSF-1R signal to the total CSF-1R and loading control (beta-actin).
Induction of Glioma in Mice for In Vivo Studies
This protocol provides a general framework for establishing a glioma model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice or NSG mice)
-
Glioma cell line (e.g., U87MG, GL261)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
-
This compound formulation for oral gavage
Procedure:
-
Cell Preparation: Culture the glioma cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/µL.
-
Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Stereotactic Injection: Secure the mouse in a stereotactic frame. Make a small incision in the scalp to expose the skull. Drill a small burr hole at the desired coordinates for intracranial injection (e.g., into the striatum or cortex).
-
Tumor Cell Implantation: Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
This compound Treatment: Once the tumors are established (typically 7-10 days post-implantation), begin treatment with this compound via oral gavage at the desired dose and schedule.
-
Endpoint Analysis: Monitor the mice for tumor progression, body weight, and overall health. At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis to assess tumor size and microglial infiltration.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits CSF-1R signaling in microglia.
Experimental Workflows
References
- 1. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Anesthesia triggers drug delivery to experimental glioma in mice by hijacking caveolar transport - PMC [pmc.ncbi.nlm.nih.gov]
Sotuletinib (BLZ945): A Technical Guide to its Role in Tumor-Associated Macrophage Depletion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotuletinib (formerly BLZ945) is a potent and highly selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to the role of this compound in the depletion of tumor-associated macrophages (TAMs). By targeting CSF-1R, this compound effectively inhibits the survival, proliferation, and differentiation of TAMs, key components of the tumor microenvironment (TME) that contribute to immunosuppression and tumor progression.[4][5] The depletion of TAMs by this compound leads to a more favorable anti-tumor immune landscape, characterized by increased infiltration of cytotoxic CD8+ T cells, and has demonstrated significant anti-tumor activity in various preclinical cancer models.[4][5]
Introduction: The Role of TAMs in Cancer
Tumor-associated macrophages are a major component of the leukocyte infiltrate in the TME of many solid tumors. Recruited from circulating monocytes, their differentiation and function are heavily influenced by cytokines present in the TME, most notably CSF-1. TAMs typically exhibit an M2-like phenotype, which is associated with pro-tumoral functions including the promotion of angiogenesis, enhancement of tumor cell invasion and metastasis, and suppression of the adaptive immune response. A high density of TAMs is often correlated with poor prognosis in various cancers. Therefore, strategies to deplete or reprogram TAMs represent a promising approach in cancer immunotherapy.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the CSF-1R tyrosine kinase, with an IC50 of 1 nM.[2][3] CSF-1R and its ligand, CSF-1, are critical for the survival, proliferation, and differentiation of macrophages. In the TME, tumor cells and other stromal cells secrete CSF-1, which binds to CSF-1R on TAMs. This binding leads to the dimerization and autophosphorylation of the receptor, initiating a downstream signaling cascade that promotes the survival and pro-tumoral functions of these cells.
This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of CSF-1R signaling ultimately leads to the apoptosis and depletion of TAMs within the tumor microenvironment.[4]
Signaling Pathway
Caption: this compound inhibits CSF-1R signaling, leading to TAM depletion and enhanced anti-tumor immunity.
Quantitative Data on this compound's Efficacy
Preclinical studies have demonstrated the potent activity of this compound in depleting TAMs and inhibiting tumor growth across various cancer models.
| Parameter | Value | Model System/Assay | Reference |
| IC50 (CSF-1R) | 1 nM | Biochemical Assay | [2][3] |
| EC50 (CSF-1 dependent proliferation) | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | [3] |
| TAM Reduction (Glioma) | 67-98% reduction in proliferation | PDG mouse model of glioma | [2] |
| TAM Reduction (Breast Cancer) | ~6-fold reduction in CSF1R+ cells | MMTV-PyMT mouse model | [5] |
| Myeloid Cell Reduction (Brain Metastasis) | 15-54% | 4T1-BR5 and 231-BR TNBC models | [1][6] |
| Microglia Reduction (Rat) | ~75% decrease | Nulliparous rats | [7] |
| Tumor Volume Reduction (Glioma) | 62% | PDG mouse model of glioma (2 weeks) | [8] |
| Metastasis Reduction (Breast Cancer) | 44-65% reduction in number, 61-72% reduction in size | 4T1-BR5 and 231-BR TNBC models | [1][6] |
| CD8+ T cell Infiltration | Increased | Cervical and breast carcinoma models | [4][5] |
Key Experimental Protocols
In Vitro Macrophage Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of macrophages.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in the presence of CSF-1 to promote proliferation.
-
Treatment: Cells are treated with a dose range of this compound or vehicle control.
-
Assay: Cell viability and proliferation are assessed using standard assays such as MTT or CellTiter-Glo®.
-
Analysis: EC50 values are calculated by plotting the dose-response curve.
Quantification of TAMs by Flow Cytometry
Objective: To quantify the percentage of TAMs within the tumor microenvironment following this compound treatment.
Methodology:
-
Tumor Digestion: Tumors from treated and control animals are harvested and dissociated into single-cell suspensions using enzymatic digestion (e.g., collagenase, DNase).
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify TAMs (e.g., CD45+, CD11b+, F4/80+, CD206+). A viability dye is included to exclude dead cells.
-
Data Acquisition: Samples are analyzed on a flow cytometer.
-
Gating Strategy: A sequential gating strategy is applied to first identify live, single cells, then hematopoietic cells (CD45+), followed by myeloid cells (CD11b+), and finally macrophages (F4/80+). Further sub-gating can be performed to assess M1/M2 polarization markers.
Experimental Workflow: Flow Cytometry for TAM Quantification
Caption: Workflow for quantifying tumor-associated macrophages using flow cytometry.
Immunohistochemistry (IHC) for TAM Visualization and Quantification
Objective: To visualize and quantify the presence and localization of TAMs within tumor tissue sections.
Methodology:
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval.
-
Staining: Sections are incubated with a primary antibody against a macrophage marker (e.g., F4/80, Iba1, or CD68), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen is then added to visualize the stained cells.
-
Imaging and Analysis: Slides are imaged using a microscope, and the number of positive cells per unit area is quantified using image analysis software.
Impact of this compound on the Tumor Microenvironment
The depletion of TAMs by this compound has profound effects on the TME, shifting it from an immunosuppressive to an immune-active state. A key consequence of TAM depletion is the increased infiltration and activation of CD8+ T cells.[4][5] The proposed mechanism for this is the removal of TAM-mediated suppression of T cell function and recruitment. TAMs are known to produce immunosuppressive cytokines like IL-10 and TGF-β, and express checkpoint ligands such as PD-L1. Their depletion reduces the levels of these factors, thereby facilitating a more robust anti-tumor T cell response.
Logical Relationship: this compound's Effect on the TME
Caption: Logical flow of this compound's impact on the tumor microenvironment.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the modulation of the tumor microenvironment through the targeted depletion of tumor-associated macrophages. Its high selectivity and potent inhibition of CSF-1R lead to a significant reduction in TAMs, which in turn unleashes an anti-tumor immune response driven by CD8+ T cells. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, to further enhance its anti-cancer efficacy. Future research should focus on identifying predictive biomarkers for patient selection and further elucidating the complex interplay between TAMs and other immune cell populations within the TME to optimize combination therapy strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]
- 8. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Sotuletinib (BLZ945): A Technical Guide to its Effects on the CSF-1R Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sotuletinib (also known as BLZ945) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical receptor tyrosine kinase.[1][2] CSF-1R signaling is essential for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and their central nervous system counterparts, microglia.[3] In various pathologies, notably cancer, aberrant CSF-1R signaling drives the accumulation of tumor-associated macrophages (TAMs), which foster an immunosuppressive microenvironment and promote tumor progression. This compound exerts its therapeutic effect by directly inhibiting CSF-1R kinase activity, thereby blocking downstream signaling cascades, reducing TAM populations, and reactivating anti-tumor immunity.[4] This document provides an in-depth technical overview of this compound's mechanism of action, its biochemical and cellular activities, and detailed protocols for key experimental evaluations.
The CSF-1R Signaling Pathway and Mechanism of this compound Inhibition
The Colony-Stimulating Factor 1 Receptor is a type III receptor tyrosine kinase. Its activation is initiated by the binding of its cognate ligands, CSF-1 (also M-CSF) or Interleukin-34 (IL-34).[3][5] This binding event induces receptor homodimerization and a conformational change that facilitates the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.
These phosphotyrosine sites serve as docking platforms for various downstream signaling adaptors and enzymes, leading to the activation of multiple key cellular pathways:
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and proliferation.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: A central regulator of cell proliferation, differentiation, and survival.[6]
-
JAK/STAT Pathway: Involved in cytokine signaling and the regulation of immune responses.[7]
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CSF-1R kinase domain.[8] This action directly prevents the phosphorylation of the tyrosine kinase substrate, thereby blocking autophosphorylation and the subsequent activation of all downstream signaling pathways. The result is an inhibition of the biological functions mediated by CSF-1R, primarily the survival and proliferation of macrophages.
Quantitative Data and In Vitro Activity
This compound is a highly potent inhibitor of CSF-1R with excellent selectivity against other kinases. Its activity has been characterized in both biochemical and cellular assays.
| Parameter | Target / Cell Type | Value | Reference(s) |
| IC₅₀ | CSF-1R (c-Fms) Kinase | 1 nM | [1][2][4][9] |
| EC₅₀ | CSF-1 Dependent Proliferation (BMDM) | 67 nM | [2][4][9] |
| Selectivity | Closest RTK Homologs | >1,000-fold | [1][9] |
-
Biochemical Activity: this compound potently inhibits the enzymatic activity of isolated CSF-1R with a half-maximal inhibitory concentration (IC₅₀) of 1 nM.[1][2][4][9]
-
Cellular Activity: In primary bone marrow-derived macrophages (BMDMs), this compound inhibits CSF-1-stimulated proliferation with a half-maximal effective concentration (EC₅₀) of 67 nM.[2][4][9] This demonstrates its ability to effectively engage and inhibit the target in a cellular context.
-
Selectivity: this compound exhibits a high degree of selectivity, being over 1,000-fold more potent against CSF-1R than its closest receptor tyrosine kinase homologs.[1][9] This minimizes off-target effects.
-
Mechanism in Cells: Treatment of CSF-1R-dependent cells with this compound leads to a marked decrease in receptor phosphorylation and the phosphorylation of downstream effectors like AKT and ERK.[6] Importantly, this compound has no direct anti-proliferative effects on cancer cells that do not express CSF-1R, confirming its targeted mechanism of action is via the tumor microenvironment.[2][4]
Detailed Experimental Protocols
Protocol 1: CSF-1R Biochemical Kinase Assay (Luminescent)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is designed for measuring the direct inhibition of CSF-1R enzymatic activity.[10][11]
Objective: To determine the IC₅₀ of this compound against recombinant human CSF-1R kinase.
Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting 5x stock buffer with ultrapure water.
-
Prepare a 2x ATP solution (e.g., 10 µM) in 1x Kinase Assay Buffer. The concentration should be at the apparent ATP Km for CSF-1R.
-
Prepare a 2.5x solution of a suitable tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1) in 1x Kinase Assay Buffer.
-
Dilute recombinant CSF-1R kinase to the working concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer. Keep on ice.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in 100% DMSO to create a range of stock concentrations (e.g., from 1 mM to 10 nM).
-
Create an intermediate dilution (e.g., 4x final concentration) of each this compound concentration in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 4x this compound dilution or DMSO vehicle (for positive and negative controls) to the wells of a white 96-well plate.
-
Add 10 µL of the 2x ATP/Substrate master mix to all wells.
-
Add 5 µL of 1x Kinase Assay Buffer to the "no enzyme" negative control wells.
-
Initiate the reaction by adding 5 µL of the diluted CSF-1R enzyme to all other wells. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to convert unconsumed ATP to ADP.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control) from all readings.
-
Normalize the data to the positive control (DMSO vehicle, 100% activity) and negative control (high concentration inhibitor, 0% activity).
-
Plot the percent inhibition versus the log of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Cellular CSF-1R Pathway Inhibition
This protocol details the method for assessing the effect of this compound on the phosphorylation state of CSF-1R and its downstream targets, AKT and ERK, in a cellular context.[6]
Objective: To measure the inhibition of CSF-1-induced phosphorylation of CSF-1R, AKT, and ERK by this compound in macrophages.
Methodology:
-
Cell Culture and Treatment:
-
Culture bone marrow-derived macrophages (BMDMs) in appropriate media.
-
Starve the cells of growth factors by incubating in serum-free media for 2-4 hours.
-
Pre-treat the starved cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle for 2 hours.
-
Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 30 minutes. A non-stimulated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for each phospho-protein and total protein pair.
-
Anti-phospho-CSF-1R (Tyr723)
-
Anti-total-CSF-1R
-
Anti-phospho-Akt (Ser473)
-
Anti-total-Akt
-
Anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Anti-total-p44/42 MAPK (ERK1/2)
-
Anti-GAPDH (as a loading control)
-
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film.
-
Protocol 3: In Vivo Orthotopic Glioblastoma Model
This protocol provides a general workflow for evaluating the efficacy of this compound in a preclinical, immunocompetent mouse model of glioblastoma, where the drug's effect on the tumor microenvironment is critical.[5]
Objective: To determine the effect of this compound on tumor growth and overall survival in mice bearing orthotopic gliomas.
Methodology:
-
Cell Culture:
-
Culture a murine glioma cell line (e.g., GL261) that has been engineered to express a reporter like luciferase for in vivo imaging.
-
-
Orthotopic Implantation:
-
Anesthetize immunocompetent C57BL/6 mice.
-
Using a stereotactic frame, inject approximately 5 x 10⁴ GL261-luc cells in 2-5 µL of PBS into the cerebral cortex or striatum.
-
Suture the incision and allow the animals to recover.
-
-
Tumor Engraftment and Treatment Initiation:
-
Monitor tumor engraftment and growth starting 5-7 days post-implantation via bioluminescence imaging (BLI).
-
Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 200 mg/kg) or vehicle control daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health daily.
-
Measure tumor burden bi-weekly using BLI.
-
The primary endpoint is overall survival. Mice are euthanized when they reach pre-defined humane endpoints (e.g., >20% weight loss, neurological symptoms).
-
A secondary endpoint can be analysis of the tumor microenvironment. At a specified timepoint, a cohort of mice can be euthanized, brains harvested, and tumors analyzed by immunohistochemistry or flow cytometry for macrophage infiltration (e.g., using markers like Iba1 or CD68).
-
-
Data Analysis:
-
Plot tumor growth curves based on BLI signal intensity over time.
-
Generate a Kaplan-Meier survival curve and compare survival between groups using a log-rank test.
-
Quantify macrophage numbers from histological sections to confirm target engagement in the tumor.
-
Conclusion
This compound (BLZ945) is a well-characterized, potent, and highly selective inhibitor of the CSF-1R kinase. By blocking the central signaling node for macrophage survival and proliferation, it effectively depletes or repolarizes tumor-associated macrophages. This action disrupts the immunosuppressive tumor microenvironment, representing a promising strategy for cancer immunotherapy. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers investigating CSF-1R biology and the therapeutic potential of its inhibitors. While clinical development has explored its use in both oncology and neurodegenerative diseases like ALS, its primary mechanism remains a cornerstone of microenvironment-targeted cancer therapy research.[3][12]
References
- 1. This compound (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of CSF-1R signaling inhibits growth of AML with inv(16) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Sotuletinib in Glioblastoma Multiforme Models: A Technical Guide
This technical guide provides an in-depth overview of the preclinical investigation of sotuletinib (BLZ945) in glioblastoma multiforme (GBM) models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the tumor microenvironment in GBM. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying biological pathways and experimental workflows.
Core Concept: Targeting Tumor-Associated Macrophages
Glioblastoma tumors are notoriously heterogeneous and are supported by a complex tumor microenvironment (TME). A key component of the TME is the population of tumor-associated macrophages (TAMs), which includes resident microglia and infiltrating macrophages. In GBM, TAMs often adopt an M2-polarized phenotype, which is associated with immunosuppression and tumor progression.
This compound is a potent and selective, orally bioavailable, and blood-brain barrier-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF-1R)[1][2][3]. The binding of CSF-1 to its receptor, CSF-1R, is a critical signaling pathway for the survival, proliferation, and differentiation of macrophages[1][4]. By inhibiting CSF-1R, this compound aims to modulate the pro-tumoral functions of TAMs, thereby impeding tumor growth.
Mechanism of Action of this compound in Glioblastoma
This compound's primary mechanism of action in glioblastoma models is the inhibition of CSF-1R signaling in TAMs. This does not lead to a significant depletion of TAMs within the tumor but rather to a reprogramming of their phenotype from a pro-tumoral M2 state to a more anti-tumoral M1-like state[5][6]. This repolarization is characterized by a decrease in M2 markers and an increase in pro-inflammatory responses that can enhance anti-tumor immunity[7]. The downstream signaling cascades affected by CSF-1R inhibition include the PI3K-AKT and MAPK pathways[1][8].
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in various preclinical glioblastoma models, including genetically engineered mouse models and patient-derived xenografts.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 (CSF-1R) | Biochemical Assay | 1 nM | [1][2][3] |
| EC50 (CSF-1-dependent proliferation) | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [2][3] |
Note: this compound does not directly affect the proliferation of glioma cells in culture, as they are typically CSF-1R negative[3].
Table 2: In Vivo Efficacy of this compound in Glioblastoma Models
| Model Type | Treatment | Key Findings | Reference |
| PDGF-B-driven proneural GBM mouse model | This compound (BLZ945) | Median survival of 5.7 weeks in vehicle-treated mice. 64.3% of this compound-treated mice survived to the 26-week endpoint. | [5] |
| PDGF-B-driven proneural GBM mouse model | This compound (BLZ945) | Co-injection of macrophages with glioma cells increased tumor growth by 62%, which was blocked by this compound treatment. | [5] |
| Patient-derived glioma xenografts (intracranial) | This compound (BLZ945) | Significantly reduced tumor growth and invasion in all four tested human proneural GBM lines. | [5] |
| Orthotopic, immunocompetent GBM model | This compound (BLZ945) alone | Did not significantly improve median overall survival (29 days vs. 27 days for control). | [4] |
| Orthotopic, immunocompetent GBM model | This compound (BLZ945) + Radiotherapy (RT) | Median overall survival was not reached, significantly longer than RT alone (45 days). | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the investigation of this compound in glioblastoma models.
In Vivo Glioblastoma Models and Drug Administration
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and survival in clinically relevant glioblastoma models.
Animal Models:
-
Genetically Engineered Mouse Model (GEMM): RCAS-hPDGF-B/Nestin-Tv-a;Ink4a/Arf−/− mice, which develop proneural gliomas[5].
-
Orthotopic Xenograft Model: Intracranial injection of human-derived proneural GBM cell lines or patient-derived tumor spheres into immunocompromised mice[5]. An immunocompetent model using TRP cells (engineered to have altered signaling pathways found in human GBM) has also been utilized[4].
This compound (BLZ945) Formulation and Administration:
-
This compound is typically formulated for oral administration. A common dosage used in preclinical studies is 200 mg/kg, administered daily via oral gavage[2].
Experimental Workflow:
Macrophage Polarization Assays
Objective: To assess the effect of this compound on the polarization state of macrophages.
Cell Culture:
-
Bone marrow-derived macrophages (BMDMs) are cultured in the presence of CSF-1 to promote differentiation.
-
For co-culture experiments, glioma-conditioned media can be used to simulate the tumor microenvironment.
Treatment:
-
Cells are treated with varying concentrations of this compound.
Analysis:
-
Flow Cytometry: To quantify the expression of M1 (e.g., HLA-DR) and M2 (e.g., CD163, MRC1) surface markers[7].
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of M1 and M2-associated genes.
-
ELISA: To measure the secretion of cytokines associated with different polarization states.
A study on patient-derived glioblastoma-associated microglia/macrophages (GAMs) showed that treatment with this compound at 1 µmol/L significantly reduced the percentage of CD163+HLA-DR- (M2-like) cells and increased the percentage of CD163-HLA-DR+ (M1-like) cells[7].
Concluding Remarks
The preclinical data strongly suggest that this compound, by targeting CSF-1R and reprogramming tumor-associated macrophages, represents a promising therapeutic strategy for glioblastoma, particularly for the proneural subtype. Its ability to cross the blood-brain barrier and modulate the tumor microenvironment addresses key challenges in GBM therapy. The synergistic effect observed with radiotherapy further highlights its potential in combination treatment regimens. Future research should continue to explore optimal combination strategies and predictive biomarkers to identify patient populations most likely to benefit from CSF-1R inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Structure and Activity of Sotuletinib
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data of Sotuletinib (also known as BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is an orally bioavailable small molecule.[1] Its chemical identity is well-defined, and its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | [2] |
| Synonyms | BLZ945, BLZ-945, BLZ 945 | [1] |
| Molecular Formula | C20H22N4O3S | [3] |
| Molecular Weight | 398.48 g/mol | [3] |
| Canonical SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | [2] |
| CAS Number | 953769-46-5 | [3] |
Mechanism of Action
This compound is a potent and selective inhibitor of the CSF-1R kinase.[3] CSF-1R, also known as c-Fms or CD115, is a cell surface receptor that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] In the tumor microenvironment, tumor-associated macrophages (TAMs) often overexpress CSF-1R and contribute to an immunosuppressive environment that promotes tumor growth.[1]
By selectively binding to CSF-1R, this compound blocks the downstream signaling pathways.[1] This inhibition leads to a reduction in the activity and proliferation of TAMs, thereby reprogramming the tumor microenvironment to be less immunosuppressive.[1] This, in turn, can enhance the anti-tumor immune response mediated by T-cells.[1]
Figure 1: this compound's inhibition of the CSF-1R signaling pathway.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays.
| Assay Type | Target/Cell Line | Value | Reference |
| IC50 | CSF-1R (c-Fms) | 1 nM | [3][4][5] |
| EC50 | CSF-1-dependent proliferation in Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [3][6] |
| EC50 | Antiproliferative activity against mouse M-NFS-60 cells harboring CSF1 | 0.071 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
4.1. CSF-1R Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CSF-1R kinase.
-
Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a caliper microfluidic method.[4]
-
A reaction mixture is prepared containing a peptide substrate, ATP, and the recombinant CSF-1R kinase domain in a suitable reaction buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl2, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na3VO4, and 10 µM Beta-Glycerophosphate).[4]
-
This compound is serially diluted and added to the reaction mixture, with a final DMSO concentration typically kept low (e.g., 0.5-1%).[4]
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 3 hours).[4]
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.[4]
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[4]
-
4.2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of CSF-1 dependent cells, such as bone marrow-derived macrophages (BMDMs).
-
Methodology:
-
Cells (e.g., BMDMs) are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells per well).[5]
-
The cells are treated with varying concentrations of this compound (e.g., 6.7–6,700 nM) in the presence of recombinant mouse CSF-1 (e.g., 10 ng/mL).[5]
-
The plates are incubated for a specified period, with media changes every 48 hours.[5]
-
After the incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 595 nm).[5]
-
The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 value is determined from the dose-response curve.[5]
-
Figure 2: A generalized workflow for an MTT cell proliferation assay.
Clinical Development
This compound has been investigated in clinical trials for various indications, including amyotrophic lateral sclerosis (ALS) and advanced solid tumors.[7][8][9] A Phase II trial in ALS was terminated due to concerns about the benefit-risk profile.[8] Phase I/II trials have also been conducted in patients with advanced solid tumors.[1]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CSF-1R with a clear mechanism of action. Its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages has been demonstrated in preclinical studies. The quantitative data on its potency and the detailed experimental protocols provide a solid foundation for further research and development. While its clinical development has faced challenges, the understanding of its chemical structure and biological activity remains valuable for the scientific community.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Sotuletinib's Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib (formerly BLZ945) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key regulator of microglial proliferation and survival.[1][2][3] Its ability to penetrate the central nervous system (CNS) is a critical attribute for therapeutic intervention in neuroinflammatory and neurodegenerative diseases where microglia play a significant pathological role. This technical guide provides an in-depth analysis of this compound's capacity to cross the blood-brain barrier (BBB), presenting available quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathway.
Quantitative Assessment of Blood-Brain Barrier Penetration
While multiple sources describe this compound as "brain-penetrant," detailed quantitative pharmacokinetic data in publicly available literature is limited. However, a key study utilizing radiolabeled [11C]BLZ945 in mice provides valuable insights into its brain uptake.
A study investigating [11C]BLZ945 as a potential PET tracer for CSF-1R in the brain conducted ex vivo biodistribution analysis in healthy mice.[4] The results demonstrated moderate brain uptake of the tracer. The study also revealed that this compound is a substrate for efflux transporters, which actively pump the compound out of the brain, a common challenge for CNS drug candidates.
| Time Point | Brain Uptake (%ID/g) | Blood Concentration (%ID/g) | Notes |
| 15 min | 1.35 | 5.17 | Peak brain radioactivity concentration observed. |
| 60 min | 1.18 | Not Reported | Slight decrease from peak concentration. |
Data extracted from ex vivo biodistribution studies of [11C]BLZ945 in mice.[4][5] %ID/g refers to the percentage of the injected dose per gram of tissue.
The in vitro IC50 of this compound for CSF-1R has been reported to be between 1 nM and 6.9 nM, indicating high potency.[2][3][4][6]
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's BBB permeability are not extensively published. However, based on standard methodologies for small molecule CNS drug candidates, representative protocols are provided below.
In Vivo Blood-Brain Barrier Permeability Assessment in Mice
This protocol describes a general method for quantifying the brain and plasma concentrations of a small molecule inhibitor like this compound to determine its brain-to-plasma ratio.
Objective: To determine the concentration of the test compound in the brain and plasma of mice at various time points after administration.
Materials:
-
Test compound (this compound)
-
Vehicle for administration (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg) to a cohort of mice.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a subset of mice.
-
Blood Sampling: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Brain Extraction: Perfuse the mice with saline to remove blood from the brain vasculature. Carefully dissect the whole brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.
-
Brain: Homogenize the brain tissue in a suitable buffer. Precipitate proteins with an organic solvent containing an internal standard, centrifuge, and collect the supernatant.
-
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain concentration (ng/g) and plasma concentration (ng/mL). Determine the brain-to-plasma concentration ratio (Cbrain/Cplasma) at each time point. The area under the concentration-time curve (AUC) for both brain and plasma can also be calculated to determine the AUCbrain/AUCplasma ratio.
References
Preclinical Safety and Toxicology of Sotuletinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib (formerly BLZ945) is a potent and highly selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2][3] Its mechanism of action, which involves the depletion of specific macrophage populations, has positioned it as a therapeutic candidate for various indications, including oncology and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1] This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, summarizing key findings from non-clinical studies and detailing the experimental methodologies employed.
Executive Summary of Preclinical Safety Findings
Preclinical toxicology studies for this compound have been conducted in both rodent (rat) and non-rodent (cynomolgus monkey) species, encompassing acute and subchronic oral administration. The most notable and well-characterized toxicological finding is a dose-dependent, reversible elevation of serum aminotransferases (ALT and AST) without evidence of direct hepatocellular injury.[1][4][5] This effect has been mechanistically linked to the pharmacological action of this compound, specifically the depletion of hepatic Kupffer cells, which are responsible for the clearance of these enzymes from circulation.[4][5] Other findings in preclinical studies have been limited and generally observed at higher dose levels. While specific No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose, 50% (LD50) values from pivotal Good Laboratory Practice (GLP) compliant studies are not publicly available, published data provide a strong understanding of the safety profile of this compound.
Quantitative Toxicology Data
The following tables summarize the quantitative data from published preclinical safety studies of this compound.
Table 1: Overview of this compound Preclinical Toxicology Studies
| Study Type | Species | Route of Administration | Duration | Dose Range | Key Findings | Reference(s) |
| Acute & Subchronic | Rat (Wistar Hannover) | Oral (gavage) | 5 days to 13 weeks | 3 - 250 mg/kg/day | Reversible elevation of ALT and AST without hepatocellular lesions.[1][4] | [1][4] |
| Acute & Subchronic | Cynomolgus Monkey | Oral (gavage) | 5 days to 13 weeks | 6 - 200 mg/kg/day | Reversible elevation of ALT and AST without hepatocellular lesions.[4] | [4] |
| Efficacy/Safety | Rhesus Macaque | Oral | 20 - 30 days | 10 - 30 mg/kg/day | Reduction in tissue vDNA loads in the brain with no apparent adverse effect at 10 mg/kg/day.[5] | [5] |
Table 2: Hematological Changes in Rats (Day 9)
| Parameter | Vehicle Control | This compound (150 mg/kg/day) | % Change |
| White Blood Cell Count | Normal | ↓ | Decreased |
| Neutrophils | Normal | ↓ | Decreased |
| Lymphocytes | Normal | ↓ | Decreased |
| Monocytes | Normal | ↓↓↓ | Markedly Decreased |
| Platelets | Normal | ↑ | Increased |
| Data adapted from Pognan et al., 2022.[1] |
Key Toxicological Findings and Mechanism of Action
Hepatic Effects: Reversible Liver Enzyme Elevation
The most prominent preclinical finding for this compound is a dose-dependent and reversible increase in serum ALT and AST levels in both rats and monkeys.[1][4] Importantly, these elevations were not accompanied by histopathological evidence of liver damage, such as necrosis or inflammation, nor were there increases in biomarkers of hepatocellular injury like microRNA-122 (miR-122).[1][4]
The underlying mechanism for this observation is directly related to this compound's potent inhibition of CSF-1R. This inhibition leads to a significant depletion of Kupffer cells, the resident macrophages of the liver.[4][5] Kupffer cells play a crucial role in clearing various proteins, including ALT and AST, from the bloodstream.[4][5] The reduction in Kupffer cell population due to this compound treatment results in a delayed clearance of these enzymes, leading to their accumulation in the serum.[4][5] This was elegantly demonstrated in a study where the elimination of exogenously administered recombinant ALT was significantly slower in this compound-treated rats compared to controls.[4][5] Upon cessation of treatment, liver enzyme levels rapidly returned to baseline, coinciding with the repopulation of Kupffer cells.[4]
Hematological Effects
Consistent with its mechanism of action on myeloid progenitor cells, this compound administration in rats led to changes in circulating blood cells. A marked decrease in monocytes was observed, which is an expected consequence of CSF-1R inhibition.[1] Reductions in neutrophils and lymphocytes were also noted, alongside an increase in platelet count.[1] These effects are generally considered to be on-target and are monitored in clinical settings.
Experimental Protocols
General Toxicology Study Design (Acute and Subchronic)
While specific GLP study protocols for this compound are not publicly available, a typical design for acute and subchronic oral toxicity studies in rodents and non-rodents would follow established international guidelines (e.g., OECD, FDA).
-
Test Species: A rodent (e.g., Sprague-Dawley or Wistar rat) and a non-rodent (e.g., Beagle dog or Cynomolgus monkey) species are typically used.
-
Administration: The test article is administered orally (e.g., by gavage) once daily.
-
Dose Levels: A control group (vehicle only) and at least three dose levels (low, mid, and high) are included. The high dose is intended to produce some toxicity but not mortality, while the low dose aims to be a no-observed-adverse-effect-level (NOAEL).
-
Duration: Acute studies are typically single-dose or up to 14 days, while subchronic studies range from 28 to 90 days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, behavioral changes, and mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at the beginning and end of the study.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at specified intervals.
-
Gross Pathology: Macroscopic examination of all organs and tissues at necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of organs and tissues from control and high-dose groups, with target organs examined in lower dose groups.
-
Mechanistic Study of Liver Enzyme Elevation in Rats
The following protocol was employed to investigate the mechanism of elevated liver enzymes observed with this compound treatment.[1][4]
-
Animals: Male Wistar Hannover rats.[1]
-
Treatment: this compound was administered at a dose of 150 mg/kg/day orally via gavage for 10 days. A control group received the vehicle.[1]
-
Recombinant ALT Administration: On day 9 of treatment, rats were administered a single intravenous injection of recombinant His-tagged rat ALT1.
-
Pharmacokinetic Analysis: Blood samples were collected at multiple time points post-ALT1 injection to determine the pharmacokinetic parameters, including clearance rate and area under the curve (AUC).
-
Histopathology and Immunohistochemistry: Liver tissues were collected for standard histopathological evaluation and immunohistochemical staining for CD68, a marker for Kupffer cells, to quantify their numbers.
-
Biomarker Analysis: Serum levels of endogenous ALT, AST, and miR-122 were measured at various time points during the study.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the CSF-1R signaling pathway.
Experimental Workflow for Investigating Liver Enzyme Elevation
Caption: Workflow of the mechanistic study to elucidate the cause of liver enzyme elevation.
Conclusion
The preclinical safety profile of this compound is characterized by on-target pharmacological effects consistent with its mechanism as a potent CSF-1R inhibitor. The primary toxicological finding of reversible liver enzyme elevation has been thoroughly investigated and attributed to a non-injurious mechanism of delayed clearance due to Kupffer cell depletion. This detailed understanding of the preclinical safety and toxicology of this compound provides a solid foundation for its continued clinical development and informs the monitoring strategies for human trials. Further research and the potential publication of data from pivotal GLP-compliant toxicology studies will continue to refine the comprehensive safety profile of this promising therapeutic agent.
References
Sotuletinib's Impact on Kupffer Cells and Liver Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotuletinib (BLZ945) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the survival, proliferation, and differentiation of macrophages.[1][2] Preclinical and early clinical studies have revealed a consistent pattern of elevated liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), following this compound administration.[1][2] However, these elevations are not associated with direct hepatocellular toxicity.[1][2] This guide provides an in-depth analysis of the mechanism underlying this phenomenon, focusing on the depletion of Kupffer cells, the resident macrophages of the liver, and the subsequent impact on liver enzyme clearance. Detailed experimental protocols and signaling pathways are presented to provide a comprehensive resource for researchers in the field.
Mechanism of Action: CSF-1R Inhibition
This compound is a highly specific and potent CSF-1R kinase inhibitor with an IC50 of 1.2 nM.[1] The CSF-1R pathway is central to the biology of the monocytic cell family, including Kupffer cells.[1][2] The binding of CSF-1 to its receptor triggers a signaling cascade that promotes the survival and proliferation of these cells. This compound competitively inhibits this pathway, leading to a significant reduction in macrophage populations, including the depletion of Kupffer cells in the liver.[1]
Signaling Pathway
The binding of CSF-1 to CSF-1R initiates the dimerization and autophosphorylation of the receptor's intracellular kinase domains. This creates docking sites for various signaling proteins, activating downstream pathways crucial for macrophage survival and proliferation, such as the PI3K-Akt and MAPK/ERK pathways. This compound, by blocking the kinase activity of CSF-1R, prevents this downstream signaling, ultimately leading to apoptosis of CSF-1R-dependent cells like Kupffer cells.
Effect on Kupffer Cells
The primary effect of this compound on the liver is the significant depletion of Kupffer cells.[1] Preclinical studies in rats have demonstrated a marked reduction in the number of these resident macrophages.
Quantitative Data on Kupffer Cell Depletion
| Species | Dose | Duration | Effect on Kupffer Cells | Reference |
| Rat | 150 mg/kg/day | 9 days | 4.17-fold reduction in CD68+ cells | [1] |
Impact on Liver Enzymes
A consistent finding in both preclinical and clinical studies of this compound is the elevation of serum ALT and AST levels.[1][2] Crucially, this increase is not accompanied by histological evidence of liver damage or elevation of the liver-specific toxicity marker miR-122.[1]
The Delayed Clearance Hypothesis
The prevailing hypothesis for the observed liver enzyme elevation is a delayed clearance mechanism due to the depletion of Kupffer cells.[1][2] Kupffer cells are a primary site for the clearance of circulating proteins, including ALT and AST.[1] By reducing the Kupffer cell population, this compound impairs the liver's ability to remove these enzymes from the bloodstream, leading to their accumulation and a subsequent rise in measured serum levels.
Experimental Workflow for Demonstrating Delayed Clearance
To validate the delayed clearance hypothesis, a key experiment involved the injection of recombinant his-tagged ALT1 (his-Tag ALT1) into this compound-treated and control rats.[1] The clearance of the exogenous his-Tag ALT1 was significantly slower in the this compound-treated group, providing direct evidence that the enzyme elevation is a result of reduced clearance rather than increased release from damaged hepatocytes.[1]
Quantitative Data on Liver Enzyme Elevation
| Species | Dose Range | Duration Range | Observed Effect on Liver Enzymes (ALT, AST) | Reference |
| Rat | 3 to 250 mg/kg/day | 5 days to 13 weeks | Asymptomatic elevation | [1] |
| Cynomolgus Monkey | 6 to 200 mg/kg/day | 5 days to 13 weeks | Asymptomatic elevation | [1] |
| Human | Not specified in detail | Phase I Clinical Trials | Asymptomatic elevation | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. While specific, proprietary protocols for this compound studies are not publicly available, the following sections outline standard methodologies for the key experiments described.
Quantification of Kupffer Cells via CD68 Immunohistochemistry
Objective: To quantify the number of Kupffer cells in liver tissue.
Principle: CD68 is a well-established marker for macrophages. Immunohistochemistry (IHC) uses antibodies to visualize the presence and location of CD68-positive cells (Kupffer cells) in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
Primary antibody: Anti-CD68 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Chromogen (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope with imaging software
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes and finally in water.
-
Antigen Retrieval: Heat slides in a retrieval solution (e.g., citrate buffer, pH 6.0) to unmask the antigenic epitope.
-
Blocking: Incubate sections with a blocking solution (e.g., hydrogen peroxide to block endogenous peroxidases, and a protein block to prevent non-specific antibody binding).
-
Primary Antibody Incubation: Apply the anti-CD68 primary antibody at the appropriate dilution and incubate.
-
Secondary Antibody Incubation: Apply the enzyme-conjugated secondary antibody.
-
Detection: Add the chromogen substrate, which will produce a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: Stain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip.
-
Image Analysis: Capture images of the stained sections and use image analysis software to quantify the number of CD68-positive cells per unit area.
Measurement of Serum ALT and AST Levels
Objective: To measure the concentration of ALT and AST in serum samples.
Principle: These are typically enzymatic assays performed on a clinical chemistry analyzer. The rate of the enzymatic reaction is proportional to the concentration of the enzyme in the sample.
Materials:
-
Serum samples
-
ALT and AST assay reagents (containing substrates and coenzymes)
-
Clinical chemistry analyzer or spectrophotometer
Procedure:
-
Sample Preparation: Collect blood and process to obtain serum.
-
Assay: The serum is mixed with the assay reagents.
-
For ALT: The enzyme catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. The rate of pyruvate formation is measured.
-
For AST: The enzyme catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. The rate of oxaloacetate formation is measured.
-
-
Detection: The change in absorbance, typically of NADH, is measured over time by a spectrophotometer within the analyzer.
-
Quantification: The enzyme activity is calculated based on the rate of change in absorbance and expressed in units per liter (U/L).
Conclusion
References
The CSF-1R Inhibitor BLZ945: A Technical Guide for Studying Macrophage Biology in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BLZ945, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), for the investigation of macrophage biology within the tumor microenvironment. This document outlines the mechanism of action of BLZ945, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical signaling pathways and workflows.
Introduction to BLZ945 and its Mechanism of Action
BLZ945 is an orally bioavailable small molecule that selectively targets and inhibits the kinase activity of CSF-1R.[1] CSF-1R, also known as c-FMS or CD115, is a cell surface receptor tyrosine kinase crucial for the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][2] In the context of cancer, tumor-associated macrophages (TAMs) often overexpress CSF-1R and play a significant role in promoting tumor growth, angiogenesis, immunosuppression, and metastasis.[1][3]
By blocking the CSF-1R signaling pathway, BLZ945 aims to modulate the tumor microenvironment in several ways:[1]
-
Inhibition of TAM Proliferation and Survival: BLZ945 directly inhibits the CSF-1-dependent proliferation and survival of macrophages.[4]
-
Reprogramming of Macrophage Phenotype: Instead of depleting all TAMs in some tumor models like glioblastoma, BLZ945 can repolarize them from a pro-tumoral "M2-like" phenotype towards an anti-tumoral "M1-like" state.[4][5][6] This shift is characterized by a decrease in M2 markers and an increase in phagocytic activity.[4]
-
Modulation of the Immune Response: By altering the TAM landscape, BLZ945 can reduce immunosuppression within the tumor microenvironment, potentially leading to enhanced anti-tumor T-cell responses.[1][7][8]
BLZ945 has been extensively studied in preclinical models of various cancers, most notably glioblastoma (GBM), but also in breast cancer, cervical cancer, and neuroblastoma.[4][7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies involving BLZ945.
Table 1: In Vitro Efficacy of BLZ945
| Cell Type | Assay | Endpoint | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Proliferation | EC50 | 67 nM | [4] |
| M-NFS-60 (murine leukemia) | Proliferation | EC50 | 67 nM | [10] |
| HEK293 expressing human CSF-1R | Tyrosine Phosphorylation | EC50 | 58 nM | [10] |
| Human Glioma Cells (TS573, U251) | MTT Assay | Viability | No effect up to 6,700 nM | [4][11] |
| PDGF-driven Glioma Cells (PDGC) | MTT Assay | Viability | No effect up to 6,700 nM | [4] |
Table 2: In Vivo Efficacy of BLZ945 in Glioblastoma Models
| Model | Treatment | Outcome | Result | Reference |
| PDGF-driven Glioma (PDG) Mice | BLZ945 (200 mg/kg/day) | Median Survival | 5.7 weeks (vehicle) vs. 64.3% survival at 26 weeks (BLZ945) | [4] |
| PDG Mice (established tumors) | BLZ945 (7 days) | Glioma Cell Proliferation | 67-98% reduction | [4] |
| PDG Mice (established tumors) | BLZ945 (3 days) | Apoptosis | 9 to 17-fold increase | [4] |
| Orthotopic Murine GBM | BLZ945 alone | Median Overall Survival | 29 days (vs. 27 days for control) | [5][12] |
| Orthotopic Murine GBM | BLZ945 + Radiotherapy | Median Overall Survival | Not reached (vs. 45 days for RT alone) | [5][12] |
Table 3: Effects of BLZ945 on Macrophage Populations
| Cancer Model | Treatment | Effect on TAMs | Observation | Reference |
| Proneural Glioblastoma | BLZ945 | No depletion in tumor | TAMs survived due to glioma-secreted factors (e.g., GM-CSF, IFN-γ) | [4] |
| Proneural Glioblastoma | BLZ945 | Repolarization | Decreased M2 markers; 205 genes downregulated, 52 upregulated | [4] |
| Proneural Glioblastoma | BLZ945 | Increased Phagocytosis | 7.1-fold increase in phagocytosis of apoptotic glioma cells | [4] |
| Orthotopic Murine GBM | BLZ945 | Reduced M2 Polarization | 33.3% reduction in M2 macrophages in vitro | [5] |
| MMTV-PyMT Breast Cancer | BLZ945 | Depletion | ~6-fold reduction in CSF1R+ cells in tumors | [7][8] |
| K14-HPV-16 Cervical Cancer | BLZ945 | Depletion | Reduced CSF1R+ stromal macrophages | [8] |
Signaling Pathways and Experimental Workflows
BLZ945 Mechanism of Action: CSF-1R Signaling Inhibition
The following diagram illustrates the mechanism by which BLZ945 inhibits CSF-1R signaling in macrophages.
Caption: BLZ945 inhibits CSF-1R autophosphorylation, blocking downstream signaling.
Experimental Workflow: In Vitro Macrophage Polarization Assay
This workflow outlines a typical in vitro experiment to assess the effect of BLZ945 on macrophage polarization.
References
- 1. Facebook [cancer.gov]
- 2. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colony Stimulating Factor 1 Receptor Blockade Improves the Efficacy of Chemotherapy against Human Neuroblastoma in the Absence of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma | In Vivo [iv.iiarjournals.org]
Methodological & Application
BLZ945 Application Notes and Protocols for In-Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of BLZ945, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), in in-vivo mouse models of cancer. The following information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of BLZ945.
Mechanism of Action
BLZ945 is an orally bioavailable small molecule that selectively targets and inhibits the kinase activity of CSF-1R.[1][2][3] CSF-1R and its ligand, CSF-1, are crucial for the differentiation, proliferation, and survival of macrophages.[1][4] In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt a pro-tumoral M2-like phenotype, contributing to tumor growth, angiogenesis, and immunosuppression. By inhibiting CSF-1R, BLZ945 disrupts the signaling necessary for the survival and pro-tumoral function of TAMs, leading to their depletion or repolarization.[1][5] This modulation of the tumor immune microenvironment can enhance anti-tumor immune responses.[1][6]
Signaling Pathway
The binding of CSF-1 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the activation of MAP kinases (MAPK1/ERK2, MAPK3/ERK1) and STAT family members (STAT3, STAT5A/B), which are critical for macrophage survival and function.[4] BLZ945 blocks this initial phosphorylation event, thereby inhibiting these downstream pathways.
Quantitative Data Summary
The following table summarizes the typical dosage and administration of BLZ945 in various in-vivo mouse models based on published studies.
| Parameter | Details | Reference |
| Dosage | 200 mg/kg | [2][3][7][8][9][10][11] |
| Administration Route | Oral gavage (p.o.) | [7][9][10] |
| Vehicle | 20% Captisol | [7][9][10] |
| Frequency | Once daily | [7][8][9][10] |
| Treatment Duration | Varies by study: Short-term (3-16 days) to long-term (up to 26 weeks) | [5][6][11][12] |
Experimental Protocols
Protocol 1: Preparation and Administration of BLZ945
Materials:
-
BLZ945 powder
-
20% Captisol® solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Appropriately sized syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of BLZ945 based on the number of mice and the 200 mg/kg dosage.
-
Weigh the BLZ945 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 20% Captisol to achieve the desired final concentration (e.g., 20 mg/mL for a 10 mL/kg dosing volume).
-
Vortex the mixture vigorously for 5-10 minutes until the powder is fully dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare the formulation fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of BLZ945 solution to be administered.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the BLZ945 solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the mouse for a few minutes post-administration to ensure no adverse reactions occur.
-
Protocol 2: Orthotopic Glioblastoma Mouse Model
Mouse Strain:
-
Immunocompetent models are preferred to study the effects on the tumor immune microenvironment.
Procedure:
-
Tumor Cell Implantation:
-
Culture murine glioblastoma cells (e.g., TRP cells) under standard conditions.[11]
-
Anesthetize the mice according to approved institutional protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracerebral injection.
-
Using a Hamilton syringe, slowly inject the tumor cells into the brain parenchyma.
-
Suture the incision and allow the mouse to recover.
-
-
Treatment Initiation and Monitoring:
-
Allow tumors to establish for a predetermined period (e.g., 14 days).[11]
-
Randomize mice into treatment (BLZ945) and control (vehicle) groups.
-
Initiate daily oral gavage of BLZ945 (200 mg/kg) or vehicle.
-
Monitor tumor growth using non-invasive imaging techniques such as MRI.[9]
-
Monitor animal health daily, including body weight and clinical signs.
-
-
Efficacy Assessment:
-
Continue treatment for the planned duration (e.g., 2 weeks to 26 weeks).[9][12]
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and process for histological analysis (e.g., H&E staining, immunohistochemistry for macrophage markers like Iba1 or F4/80, and T-cell markers like CD8).[6]
-
Analyze tumor volume and immune cell infiltration to determine treatment efficacy.
-
For survival studies, monitor mice until they reach a pre-defined endpoint (e.g., neurological symptoms, significant weight loss).[5][8]
-
Protocol 3: Mammary Tumor Mouse Model (MMTV-PyMT)
Mouse Strain:
Procedure:
-
Tumor Monitoring and Grouping:
-
Treatment and Tumor Measurement:
-
Administer BLZ945 (200 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volumes twice weekly to monitor tumor growth.[7]
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for histological and immunological analysis (e.g., flow cytometry to quantify TAMs and infiltrating T-cells).[6]
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an in-vivo efficacy study of BLZ945 in a mouse tumor model.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the in-vivo application of BLZ945 in mouse models. Adherence to these guidelines, with appropriate modifications for specific experimental designs, will facilitate the generation of robust and reproducible data for the evaluation of this promising anti-cancer agent. All animal experiments should be conducted in accordance with institutional guidelines and approved animal care and use protocols.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Sotuletinib (BLZ945) Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotuletinib, also known as BLZ945, is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling protein involved in the proliferation and differentiation of macrophages.[1][2] Its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs) has made it a compound of significant interest in oncology research.[3][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring optimal stability and performance in various research applications.
Chemical Properties and Solubility
This compound is an orally bioavailable small molecule with the chemical formula C₂₀H₂₂N₄O₃S.[3] For accurate preparation of stock solutions, it is essential to consider its molecular weight and solubility.
| Property | Value | Source |
| Synonyms | BLZ945, BLZ-945 | [2][3] |
| Molecular Weight | 398.48 g/mol | [1][2][3][5] |
| Appearance | Off-white to light brown solid | [2] |
| Solubility in DMSO | 80 - 257 mg/mL (200.76 - 644.95 mM) | [1][5] |
| Solubility in Ethanol | ~2 - 5 mg/mL | [1][5] |
| Solubility in Water | Insoluble | [1][5] |
Note: The solubility of this compound in DMSO can be affected by the purity of the DMSO and the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[2][5] Sonication or gentle warming may be required to achieve complete dissolution.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs, ensuring it does not exceed the maximum solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing this compound: Carefully weigh out 3.98 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.01 mol/L) solution, the required mass is calculated as follows: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 1 mL x 10⁻³ L/mL x 398.48 g/mol = 3.98 mg
-
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Long-term Storage: For long-term storage, place the aliquots at -80°C. Under these conditions, the stock solution is stable for up to one year.[1][2] For short-term storage (up to 6 months), -20°C is acceptable.[2]
Mechanism of Action: CSF-1R Signaling Pathway
This compound exerts its biological effects by inhibiting the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that, upon binding to its ligands CSF-1 (colony-stimulating factor 1) or IL-34, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including PI3K/AKT and MAPK/ERK, are crucial for the survival, proliferation, and differentiation of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often overexpress CSF-1R and contribute to an immunosuppressive tumor microenvironment. By blocking CSF-1R, this compound can inhibit the activity of TAMs, thereby potentially enhancing anti-tumor immune responses.[3][4]
Caption: this compound inhibits CSF-1R signaling.
Experimental Workflow: Preparing Working Solutions
The following workflow outlines the general steps for preparing working solutions from the 10 mM this compound stock solution for in vitro cell-based assays.
Caption: Workflow for this compound stock and working solution preparation.
References
Application Notes and Protocols: Immunohistochemistry Staining for Microglia Following BLZ945 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLZ945 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a critical component for the survival, proliferation, and differentiation of microglia.[1][2] Administration of BLZ945 leads to a significant reduction in the microglial population in the central nervous system (CNS).[3][4] This targeted depletion makes BLZ945 a valuable tool in neuroscience research to investigate the roles of microglia in various physiological and pathological processes. Immunohistochemistry (IHC) is an essential technique to visualize and quantify the extent of microglia depletion following BLZ945 treatment. These application notes provide detailed protocols for IHC staining of key microglial markers—Iba1, TMEM119, and P2RY12—in brain tissue of mice treated with BLZ945.
Data Presentation
The following tables summarize quantitative data on the effects of BLZ945 on microglia populations as determined by immunohistochemistry and flow cytometry.
| Treatment Group | Brain Region | Marker | Method | % Reduction of Microglia (Mean ± SEM) | Reference |
| BLZ945 (200 mg/kg/day for 7 days) | White Matter | Iba1 | IHC | Significant reduction | [4] |
| BLZ945 | Medial Nucleus of the Trapezoid Body (MNTB) | Iba1 | IHC | Significantly reduced areal coverage | [3] |
| PLX5622 (CSF-1R inhibitor) | Brain | P2RY12 | IF | ~95% depletion after 7 days | [5] |
| PLX3397 (CSF-1R inhibitor) | Brain | CD11b/CD45int | Flow Cytometry | ~90% reduction | [6] |
Note: Data from studies using other CSF-1R inhibitors (PLX5622, PLX3397) are included to provide a broader context of the expected effects, as BLZ945 acts on the same target.
Signaling Pathway
BLZ945 inhibits CSF-1R, which is essential for microglial survival and proliferation. The binding of ligands, CSF-1 or IL-34, to CSF-1R activates downstream signaling cascades, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[7][8] Inhibition of CSF-1R by BLZ945 blocks these survival signals, leading to microglial apoptosis.
Caption: BLZ945 inhibits CSF-1R signaling, blocking downstream survival pathways.
Experimental Workflow
The following diagram outlines the general experimental workflow for immunohistochemical analysis of microglia after BLZ945 administration.
Caption: Experimental workflow for IHC analysis of microglia after BLZ945 treatment.
Experimental Protocols
I. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the mouse deeply with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.[9]
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours). This step is crucial to prevent ice crystal formation during freezing.
-
-
Sectioning:
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut coronal or sagittal sections at 30-40 µm thickness using a cryostat.
-
Collect sections in a cryoprotectant solution or mount directly onto charged slides for immediate use. Store sections at -20°C or -80°C for long-term storage.
-
II. Immunohistochemistry Staining
This protocol is for free-floating sections. For slide-mounted sections, adjust volumes accordingly.
-
Washing and Permeabilization:
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections in a solution of PBS containing 0.3% Triton X-100 (PBS-T) for 30 minutes at room temperature to permeabilize cell membranes.
-
-
Blocking:
-
Incubate sections in a blocking solution of PBS-T containing 5% normal goat serum (or serum from the species of the secondary antibody) for 1-2 hours at room temperature to block non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution at the appropriate concentration (see table below).
-
Incubate sections with the primary antibody solution overnight at 4°C with gentle agitation.
-
| Primary Antibody | Host Species | Dilution | Supplier (Example) |
| Iba1 | Rabbit | 1:500 - 1:1000 | Wako (019-19741) |
| TMEM119 | Rabbit | 1:500 | Atlas Antibodies (HPA051870)[10] |
| P2RY12 | Rabbit | 1:200 | Anaspec (AS-55042A)[10] |
| P2RY12 | Guinea Pig | 1:500 | FUJIFILM Wako (238-00731)[11] |
-
Secondary Antibody Incubation:
-
Wash sections three times for 10 minutes each in PBS-T.
-
Incubate sections with the appropriate fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash sections three times for 10 minutes each in PBS.
-
(Optional) Incubate sections with a nuclear counterstain such as DAPI (1:1000 in PBS) for 10 minutes.
-
Wash sections twice for 5 minutes each in PBS.
-
Mount sections onto charged slides and allow them to air dry.
-
Apply an aqueous mounting medium and coverslip.
-
III. Imaging and Analysis
-
Microscopy:
-
Visualize stained sections using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
-
Image Analysis and Quantification:
-
Capture images from corresponding brain regions in both control and BLZ945-treated animals.
-
Quantify the number of Iba1+, TMEM119+, or P2RY12+ cells per unit area or volume using image analysis software (e.g., ImageJ/Fiji).
-
Morphological analysis can also be performed to assess changes in microglial shape and ramification.
-
Troubleshooting
-
Weak or no staining: Increase primary antibody concentration or incubation time. Consider performing antigen retrieval (e.g., citrate buffer, pH 6.0, at 80°C for 30 minutes) before the blocking step, although this is not always necessary for these markers in frozen tissue.
-
High background: Increase the duration of blocking, ensure adequate washing steps, and use the optimal dilution of the primary and secondary antibodies.
-
Non-specific staining: Include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[9]
These detailed protocols and application notes should serve as a valuable resource for researchers investigating the effects of BLZ945 on microglia using immunohistochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of microglia exacerbates postischemic inflammation and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of microglial TMEM119 and P2RY12 immunoreactivity in multiple sclerosis white and grey matter lesions is dependent on their inflammatory environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application Note: Determining the EC50 of Sotuletinib in Macrophages using an MTT Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sotuletinib (also known as BLZ945) is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the signaling pathway that governs the survival, proliferation, differentiation, and function of macrophages.[1][2][3] By targeting CSF-1R, this compound can effectively deplete pro-tumorigenic tumor-associated macrophages (TAMs), making it a promising agent in cancer therapy.[4][5] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound in a macrophage cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the cytotoxic or cytostatic effects of a compound like this compound.
Principle of the Method
Macrophages are cultured in the presence of varying concentrations of this compound. After a defined incubation period, MTT reagent is added to the cells. Viable cells with active metabolism will convert the water-soluble MTT into an insoluble purple formazan. The formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The absorbance values are used to calculate the percentage of cell viability at each drug concentration relative to an untreated control. The EC50 value, which represents the concentration of this compound required to inhibit cell viability by 50%, is then determined by plotting a dose-response curve.
Materials and Reagents
-
Macrophage cell line (e.g., RAW 264.7, J774A.1, or bone marrow-derived macrophages - BMDMs)
-
This compound (BLZ945)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a commercial solubilization buffer)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)
Experimental Protocol
A detailed protocol for determining the EC50 of this compound in macrophages is provided below.
Cell Seeding
-
Culture macrophages in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a cell scraper or by gentle trypsinization (if applicable to the cell line).
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). A two-fold or ten-fold dilution series is recommended.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached macrophages.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (no cells) as a blank control.
-
Incubate the plate for 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized for the specific cell line. A 96-hour incubation has been previously reported for this compound in BMDMs.[7]
MTT Assay
-
After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time should be sufficient to observe the formation of a purple precipitate.
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to ensure all formazan is dissolved.
Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader. If a reference wavelength is used, set it to 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the % Cell Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value. The EC50 is the concentration of this compound that results in a 50% reduction in cell viability.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison and analysis.
| This compound Concentration (nM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.10 ± 0.06 | 88.0 |
| 50 | 0.85 ± 0.05 | 68.0 |
| 67 | 0.63 ± 0.04 | 50.4 |
| 100 | 0.45 ± 0.03 | 36.0 |
| 500 | 0.20 ± 0.02 | 16.0 |
| 1000 | 0.15 ± 0.01 | 12.0 |
| Blank (Medium Only) | 0.10 ± 0.01 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. An EC50 of 67 nM has been reported for this compound in bone marrow-derived macrophages.[1][2][7][8]
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound EC50 using an MTT assay.
This compound Mechanism of Action
Caption: this compound inhibits the CSF-1/CSF-1R signaling pathway in macrophages.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in blank wells | Contamination of medium or reagents | Use fresh, sterile reagents and aseptic techniques. |
| Low absorbance values | Low cell number or low metabolic activity | Optimize cell seeding density and incubation times. Ensure cells are healthy before starting the experiment. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Formazan crystals not fully dissolved | Incomplete solubilization | Increase incubation time with the solubilization solution or gently warm the plate. Ensure thorough mixing. |
Conclusion
This application note provides a comprehensive and detailed protocol for determining the EC50 of this compound in macrophages using an MTT assay. The provided workflow, data presentation format, and troubleshooting guide will aid researchers in obtaining reliable and reproducible results. The visualization of this compound's mechanism of action offers a clear understanding of its inhibitory effect on the CSF-1R signaling pathway, which is fundamental to its role in modulating macrophage activity. This assay is a valuable tool for researchers in drug development and cancer biology to assess the potency of CSF-1R inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Sotuletinib Treatment in Glioma Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. A key feature of the glioblastoma microenvironment is the abundant infiltration of tumor-associated macrophages (TAMs), which can constitute up to 30-50% of the tumor mass. These TAMs predominantly exhibit an M2-like phenotype, which is associated with immunosuppression, angiogenesis, and tumor progression.
Sotuletinib (also known as BLZ945) is a potent and selective orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). The CSF-1/CSF-1R signaling axis is critical for the differentiation, survival, and function of macrophages. In the context of glioma, tumor cells secrete CSF-1, which recruits and polarizes TAMs towards a pro-tumoral M2 phenotype. By inhibiting CSF-1R, this compound aims to modulate the tumor microenvironment by "re-educating" TAMs from a tumor-promoting to a tumor-suppressing phenotype, thereby impeding glioma growth. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and significantly improve survival in mouse models of glioma.
These application notes provide a comprehensive overview and detailed protocols for the experimental design of this compound treatment in glioma xenograft models.
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a selective inhibitor of the CSF-1R tyrosine kinase with an IC50 of 1 nM.[1] Its mechanism of action in glioma does not primarily involve direct cytotoxicity to tumor cells but rather the modulation of the tumor microenvironment.
Key Quantitative Data from Preclinical Glioma Xenograft Studies
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Median Survival | 5.7 weeks | >26 weeks (64.3% survival at endpoint) | [1] |
| Treatment Regimen | Vehicle | 200 mg/kg, daily oral gavage | [2] |
| M2 Macrophage Polarization | 35.1% ± 2.3% | 33.3% ± 1.2% reduction | [3] |
Table 1: In Vivo Efficacy of this compound in a Murine Glioma Model
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 18.6 hours | Rat | [4] |
| Clearance (Cl) | ~20% lower than vehicle | Rat | [4] |
| Area Under the Curve (AUC) | ~40% higher than vehicle | Rat | [4] |
Table 2: Pharmacokinetic Parameters of this compound (Reference Data)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation in glioma xenografts.
Caption: this compound inhibits CSF-1R on TAMs, blocking the PI3K/Akt pathway and M2 polarization.
Caption: Experimental workflow for this compound efficacy testing in glioma xenografts.
Experimental Protocols
Orthotopic Glioma Xenograft Model
Objective: To establish intracranial glioma tumors in mice that mimic human disease for in vivo drug efficacy studies.
Materials:
-
Human glioblastoma cell lines (e.g., U87MG, GL261) or patient-derived xenograft (PDX) cells, engineered to express luciferase.
-
Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice), 6-8 weeks old.
-
Stereotactic apparatus.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical tools.
-
Cell culture medium (e.g., DMEM).
-
Bioluminescence imaging system.
Procedure:
-
Culture glioma cells to ~80% confluency. Harvest and resuspend cells in sterile PBS or serum-free medium at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a sterile dental drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma to a depth of 3-4 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the mice for post-operative recovery.
-
Monitor tumor growth weekly using bioluminescence imaging. Once tumors are established (typically 7-14 days post-implantation), randomize mice into treatment and control groups.
This compound Dosing and Administration
Objective: To administer this compound to glioma-bearing mice to assess its anti-tumor efficacy.
Materials:
-
This compound (BLZ945).
-
Vehicle (e.g., 0.5% methylcellulose with 0.5% Tween 80 in sterile water).
-
Oral gavage needles.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle. A common dose used in preclinical studies is 200 mg/kg.[2]
-
Administer this compound or vehicle to the respective groups of mice via oral gavage once daily.
-
Monitor mice daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
-
Continue treatment for the duration of the study, typically until a pre-defined endpoint (e.g., significant tumor burden in the control group or neurological symptoms).
In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the direct cytotoxic effect of this compound on glioma cell lines.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To determine the effect of this compound on the CSF-1R signaling pathway in glioma xenograft tissues.
Materials:
-
Glioma xenograft tissue lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-CSF-1R, anti-CSF-1R, anti-p-Akt, anti-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize harvested tumor tissues in RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Immunohistochemistry (IHC)
Objective: To assess the infiltration and polarization of TAMs within the glioma xenografts.
Materials:
-
Formalin-fixed, paraffin-embedded glioma xenograft tissue sections.
-
Xylene and ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Peroxidase blocking solution (e.g., 3% H2O2).
-
Blocking buffer (e.g., normal goat serum).
-
Primary antibodies (e.g., anti-F4/80 for total macrophages, anti-CD206 for M2 macrophages).[7][8]
-
Biotinylated secondary antibodies and streptavidin-HRP complex.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
-
Microscope.
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with biotinylated secondary antibody followed by streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with coverslips.
-
Image the slides and quantify the number of positive cells per field of view.
Conclusion
This compound represents a promising therapeutic strategy for glioblastoma by targeting the supportive tumor microenvironment. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in glioma xenograft models. Rigorous experimental design and a multi-faceted analytical approach are crucial for elucidating its therapeutic potential and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemo-radiation therapy of U87-MG glioblastoma cells using SPIO@AuNP-Cisplatin-Alginate nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sotuletinib Treatment in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the cellular heterogeneity, architecture, and genetic landscape of the original patient tumor.[1][2][3] This makes them powerful preclinical models for investigating cancer biology and predicting patient-specific responses to therapeutic agents.[1][2][3] Sotuletinib (also known as BLZ945) is a potent and highly selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[4][5] CSF-1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[6] In the tumor microenvironment (TME), a high density of tumor-associated macrophages (TAMs) is often correlated with poor prognosis. By blocking the CSF-1R signaling pathway, this compound aims to deplete these immunosuppressive TAMs, thereby reprogramming the TME to enhance anti-tumor immune responses.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the treatment of patient-derived organoid cultures with this compound. The focus is on establishing a co-culture system of PDOs with macrophages to model the tumor-immune microenvironment and assess the therapeutic efficacy of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for its evaluation in PDO co-culture systems.
Caption: this compound's Mechanism of Action.
Caption: this compound Treatment Workflow in PDOs.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoid (PDO) Cultures
This protocol outlines the general steps for establishing PDOs from patient tumor tissue. Specific media formulations may vary depending on the tumor type.
Materials:
-
Fresh patient tumor tissue in sterile transport medium.
-
Digestion Buffer (e.g., Collagenase/Dispase).
-
Basal medium (e.g., Advanced DMEM/F-12).
-
Growth factor-reduced Matrigel.
-
Organoid growth medium (tissue-specific).
-
ROCK inhibitor (Y-27632).
-
6-well tissue culture plates.
Procedure:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments with Digestion Buffer at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion by adding an excess of basal medium and centrifuge to pellet the cells and tissue fragments.
-
Resuspend the pellet in cold basal medium and filter through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of cold Matrigel.
-
Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 6-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the Matrigel domes.
-
Gently add 2 mL of complete organoid growth medium supplemented with ROCK inhibitor to each well.
-
Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the Matrigel domes, dissociating the organoids, and re-plating in fresh Matrigel.
Protocol 2: PDO-Macrophage Co-culture and this compound Treatment
This protocol describes the co-culture of established PDOs with human monocyte-derived macrophages and subsequent treatment with this compound.
Materials:
-
Established PDO cultures.
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Macrophage-Colony Stimulating Factor (M-CSF).
-
RPMI-1640 medium with 10% FBS.
-
This compound (BLZ945).
-
DMSO (vehicle control).
-
96-well ultra-low attachment plates.
Procedure:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing in RPMI-1640 supplemented with 10% FBS and M-CSF (50 ng/mL) for 7 days.
-
Organoid Preparation: Harvest mature PDOs, dissociate them into small fragments or single cells, and count the cells.
-
Co-culture Seeding: Resuspend the organoid fragments/cells and differentiated macrophages in a 1:1 ratio in cold Matrigel. Seed 20 µL mini-domes into a 96-well plate.
-
Culture Establishment: After solidification of the Matrigel, add 100 µL of a 1:1 mixture of organoid growth medium and macrophage medium to each well. Culture for 2-3 days to allow for organoid re-formation.
-
This compound Treatment: Prepare a serial dilution of this compound in the co-culture medium. The final concentrations should range from approximately 10 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in each well with 100 µL of the corresponding this compound or vehicle control medium.
-
Incubate for 72-96 hours at 37°C and 5% CO₂.
Protocol 3: Assessment of Organoid Viability
This protocol details the use of a 3D-specific viability assay to quantify the effect of this compound on organoid viability.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit.
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Equilibrate the CellTiter-Glo® 3D reagent and the co-culture plate to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well of the 96-well plate containing the co-cultures.
-
Mix vigorously for 5 minutes on a plate shaker to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 4: Quantification of Macrophage Depletion by Immunofluorescence
This protocol describes the staining and imaging of co-cultures to visualize and quantify the depletion of macrophages.
Materials:
-
4% Paraformaldehyde (PFA).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-CD68 for macrophages, anti-E-cadherin for epithelial cells).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear staining.
-
Confocal microscope.
Procedure:
-
Gently aspirate the medium and fix the co-cultures in 4% PFA for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 20 minutes.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Acquire z-stack images using a confocal microscope.
-
Quantify the number of CD68-positive cells relative to the total number of DAPI-stained nuclei or the E-cadherin-positive area using image analysis software.
Data Presentation
The following tables present illustrative quantitative data based on the expected outcomes of this compound treatment in PDO co-culture models. Note: This data is for demonstrative purposes and should be replaced with experimentally derived results.
Table 1: Dose-Response of this compound on PDO Viability
| This compound Concentration (nM) | Mean Organoid Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 98.1 ± 4.8 |
| 50 | 95.3 ± 6.1 |
| 100 | 85.7 ± 7.3 |
| 500 | 62.4 ± 8.5 |
| 1000 | 45.1 ± 6.9 |
| 5000 | 25.8 ± 5.4 |
| 10000 | 15.2 ± 4.1 |
Table 2: Effect of this compound on Macrophage Depletion in PDO Co-cultures
| Treatment Group | Macrophage Count (CD68+ cells per organoid) ± SD |
| Vehicle Control | 55 ± 8 |
| This compound (100 nM) | 38 ± 6 |
| This compound (500 nM) | 15 ± 4 |
| This compound (1000 nM) | 5 ± 2 |
Table 3: Cytokine Profile in Co-culture Supernatant after this compound Treatment
| Cytokine | Vehicle Control (pg/mL) ± SD | This compound (500 nM) (pg/mL) ± SD |
| IL-10 | 250 ± 35 | 85 ± 15 |
| TGF-β | 420 ± 50 | 150 ± 25 |
| TNF-α | 80 ± 12 | 180 ± 30 |
| IL-6 | 310 ± 40 | 110 ± 20 |
Conclusion
The use of patient-derived organoids in co-culture with immune cells provides a physiologically relevant platform to evaluate the efficacy of immunomodulatory agents like this compound. The protocols outlined in these application notes offer a framework for assessing the dose-dependent effects of this compound on organoid viability and its primary mechanism of action—the depletion of tumor-associated macrophages. The provided illustrative data tables highlight the expected outcomes and serve as a template for presenting experimental findings. This comprehensive approach can significantly contribute to the preclinical evaluation of this compound and aid in the identification of responsive patient populations, ultimately advancing the goals of personalized cancer therapy.
References
Sotuletinib in Glioblastoma and Macrophage Co-culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting co-culture experiments with glioma cells and macrophages using Sotuletinib (also known as BLZ945), a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).
This compound has emerged as a significant investigational compound in the context of glioblastoma therapy. Its mechanism of action is centered on the tumor microenvironment, specifically by targeting tumor-associated macrophages (TAMs), which are crucial for glioma progression. This compound has been shown to inhibit CSF-1R with high selectivity, thereby perturbing macrophage survival and function without directly affecting glioma cells.[1][2] This indirect approach to cancer therapy highlights the importance of understanding the intricate communication between cancer cells and immune cells.
Mechanism of Action
This compound is an orally bioavailable and brain-penetrant small molecule that potently inhibits CSF-1R with an IC50 of 1 nM.[1][2][3][4] CSF-1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[5] In the glioblastoma microenvironment, cancer cells secrete CSF-1, which in turn recruits and sustains a population of TAMs. These TAMs are predominantly of the M2-like phenotype, which is associated with immunosuppression and tumor progression. By blocking the CSF-1R signaling pathway, this compound depletes these pro-tumorigenic TAMs, leading to a less immunosuppressive microenvironment and potentially enhancing anti-tumor immune responses.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Comments |
| IC50 (CSF-1R) | 1 nM | Cell-free assay | Demonstrates high potency and selectivity for the target receptor.[1][2][4][8] |
| EC50 | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | Inhibits CSF-1-dependent proliferation of macrophages.[1][2][8] |
Table 2: Selectivity Profile of this compound
| Target | IC50 |
| c-Kit | 3.2 µM |
| PDGFRβ | 4.8 µM |
| Flt3 | 9.1 µM |
This compound exhibits over 1,000-fold selectivity for CSF-1R against its closest receptor tyrosine kinase homologs.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the CSF-1R signaling pathway in macrophages.
Experimental Protocols
This section provides detailed protocols for a co-culture experiment to investigate the effects of this compound on glioma cells and macrophages.
Cell Lines and Reagents
-
Glioma Cell Line: U-87 MG (human glioblastoma cell line) or other suitable glioma cell lines.
-
Macrophage Source: Bone Marrow-Derived Macrophages (BMDMs) or a microglial cell line like CRL-2467.
-
This compound (BLZ945): Prepare stock solutions in DMSO and dilute to final concentrations in culture medium.
-
Recombinant Mouse CSF-1: For stimulating macrophage proliferation.
-
Culture Media: DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Fluorescent Markers: Cell trackers (e.g., GFP for glioma cells, RFP for macrophages) for visualization and quantification in co-culture.
Experimental Workflow
The following diagram outlines the general workflow for the co-culture experiment.
Caption: General workflow for glioma-macrophage co-culture experiments.
Detailed Methodologies
1. Preparation of Bone Marrow-Derived Macrophages (BMDMs)
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS and 20% L929-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
-
Confirm macrophage differentiation by flow cytometry using markers such as F4/80 and CD11b.
2. Co-culture Setup (Transwell System)
The Transwell system allows for the investigation of paracrine signaling between glioma cells and macrophages without direct cell-to-cell contact.
-
Seed glioma cells (e.g., U-87 MG) in the bottom chamber of a 24-well plate at a density of 1 x 10^5 cells/well.
-
Allow the glioma cells to adhere overnight.
-
Seed BMDMs in the Transwell insert (0.4 µm pore size) at a density of 5 x 10^4 cells/insert.
-
Place the Transwell inserts containing the BMDMs into the wells with the glioma cells.
-
Add this compound at desired concentrations (e.g., 10 nM, 100 nM, 1 µM) to the co-culture medium. Include a vehicle control (DMSO).
-
Incubate the co-culture for 48-72 hours.
3. Cell Viability and Proliferation Assays
-
MTT Assay: To assess the viability of glioma cells and macrophages separately or in co-culture.
-
After the incubation period, remove the Transwell inserts.
-
Add MTT solution to the glioma cells in the bottom wells and to the macrophages in the inserts.
-
Incubate for 4 hours, then solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
BrdU Incorporation Assay: To measure cell proliferation.
-
Add BrdU to the culture medium during the last 4-24 hours of incubation.
-
Fix the cells and perform immunocytochemistry using an anti-BrdU antibody.
-
Quantify the percentage of BrdU-positive cells.
-
4. Glioma Cell Invasion Assay
-
Coat the top of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed fluorescently labeled glioma cells in the top chamber in serum-free medium.
-
In the bottom chamber, place conditioned medium from a glioma-macrophage co-culture (treated with or without this compound) as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Quantify the number of invading cells by microscopy.
5. Analysis of Macrophage Polarization
-
After co-culture, harvest the macrophages.
-
Perform flow cytometry to analyze the expression of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) markers.
-
Alternatively, perform qPCR to analyze the gene expression of M1 and M2 markers.
Expected Outcomes
Based on existing literature, the expected outcomes of these experiments are:
-
This compound will significantly reduce the viability and proliferation of macrophages in a dose-dependent manner.[1][2]
-
This compound will have no direct effect on the viability or proliferation of glioma cells.[1][2]
-
This compound will inhibit the pro-invasive effects of macrophages on glioma cells in the co-culture system.[9]
-
This compound will skew the polarization of macrophages away from the pro-tumoral M2 phenotype.
These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in the context of the glioblastoma tumor microenvironment. The provided methodologies can be adapted and optimized for specific research questions and experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 5. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. This compound | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Sotuletinib solubility issues and best practices
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the experimental use of Sotuletinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BLZ945) is an orally bioavailable and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3][4][5] Its primary mechanism of action involves selectively binding to and inhibiting CSF-1R.[2][4] This inhibition blocks the signaling pathways mediated by CSF-1R, which are crucial for the proliferation, differentiation, and survival of macrophages and their precursors.[2][6] In the context of cancer, this compound targets tumor-associated macrophages (TAMs), reprogramming their immunosuppressive functions and thereby enhancing anti-tumor immune responses.[2][6]
Q2: I am observing low solubility of this compound in DMSO. What could be the cause and how can I improve it?
A2: Low solubility of this compound in DMSO can be due to several factors. A primary reason is the hygroscopic nature of DMSO; moisture absorbed from the atmosphere can significantly reduce the solubility of this compound.[4][7][8] To improve solubility, it is critical to use fresh, anhydrous DMSO.[4][7][8] Additionally, applying sonication or gentle heating can aid in the dissolution process.[8][9] If precipitation occurs, these methods can also be used to help redissolve the compound.[8]
Q3: Can I dissolve this compound in aqueous solutions like water or PBS?
A3: this compound is generally considered insoluble or only slightly soluble in water.[5][7][9] Therefore, direct dissolution in aqueous buffers like PBS is not recommended for achieving high concentration stock solutions. For in vitro cell-based assays, it is common practice to first prepare a high concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium. For in vivo applications, specific formulations with co-solvents are required.
Q4: My this compound solution precipitated after being stored at -20°C. What should I do?
A4: Precipitation upon storage, especially after freeze-thaw cycles, can occur. To redissolve the compound, you can warm the vial to room temperature and use sonication or gentle heating.[8] To avoid this issue in the future, it is recommended to aliquot the stock solution into smaller volumes for single-use to minimize freeze-thaw cycles.[7] Preparing fresh solutions before use is the best practice to ensure optimal results.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | - Solvent has absorbed moisture (especially DMSO).- Solution is supersaturated.- Improper storage (e.g., repeated freeze-thaw cycles). | - Use fresh, anhydrous DMSO.[4][7][8]- Gently warm and/or sonicate the solution to redissolve the precipitate.[8][9]- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[7]- Ensure the stock concentration is below the maximum solubility limit (see solubility table below). |
| Inconsistent Experimental Results | - Inaccurate concentration of the working solution due to incomplete dissolution.- Degradation of the compound. | - Visually inspect the stock solution for any undissolved particles before making dilutions.- Prepare fresh working solutions for each experiment from a properly stored stock solution.[4][7]- Store stock solutions at -80°C for long-term stability.[7][9] |
| Phase Separation in In Vivo Formulation | - Improper mixing of co-solvents.- Incorrect order of solvent addition. | - Add each solvent sequentially and ensure the solution is clear before adding the next solvent.[8][10]- Vigorously mix the solution after the addition of each component. |
Quantitative Data Summary
This compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 - 257 | 200.76 - 644.95 | Sonication and use of fresh, anhydrous DMSO is recommended.[4][7][8][9] |
| Ethanol | 2 - 5 | 5.02 - 12.55 | Heating may be required to achieve dissolution.[5][7][9] |
| Water | < 1 | Insoluble or slightly soluble | [5][7][9] |
| H2O (this compound HCl) | ~100 | ~229.92 | The hydrochloride salt form shows significantly higher aqueous solubility. Ultrasonic treatment is needed.[8][10] |
In Vivo Formulations for this compound
| Formulation Composition | Achievable Concentration | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (5.75 mM) | [8][10] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.75 mM) | [8][10] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.75 mM) | [8][10] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH2O | 2 mg/mL (for a 40 mg/mL DMSO stock) | [7] |
| Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL (as a homogeneous suspension) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 398.48 g/mol )[4][7][9]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.98 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.[9] Gentle warming can also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Methodology: This protocol is for preparing 1 mL of the final formulation.
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.[8][10]
-
Add 400 µL of PEG300 to the DMSO stock solution. Mix thoroughly until the solution is clear.[8][10]
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear and homogenous.[8][10]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.[8][10]
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.
-
It is recommended to use this formulation immediately after preparation.[4][7]
Visualizations
Caption: this compound inhibits CSF-1R on TAMs, blocking pro-tumorigenic signaling.
Caption: Sequential workflow for preparing a this compound in vivo formulation.
References
- 1. This compound dihydrochloride | CymitQuimica [cymitquimica.com]
- 2. This compound | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 10. This compound HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]
Technical Support Center: Overcoming Sotuletinib Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Sotuletinib (BLZ945) precipitation in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as BLZ945, is an orally bioavailable and potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3] It functions by selectively binding to CSF-1R, thereby blocking the downstream signaling pathways that are dependent on this receptor.[1] This inhibition primarily affects the proliferation and activity of tumor-associated macrophages (TAMs) within the tumor microenvironment, which can lead to a reduction in immunosuppression and an enhanced anti-tumor immune response.[1] this compound is currently being investigated for its therapeutic potential in various diseases, including amyotrophic lateral sclerosis (ALS) and certain types of cancer.[4][5]
Q2: I observed precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is practically insoluble in water.[6] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous-based cell culture medium, the compound can crash out of solution if its final concentration exceeds its solubility limit in the media.
-
Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium can impact the solubility of the compound. While a small percentage of DMSO is generally well-tolerated by cells, higher concentrations can be toxic and may not be sufficient to maintain the drug's solubility.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). These components can interact with this compound and influence its solubility. For instance, high concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds.[7][8]
-
pH and Temperature: The pH and temperature of the cell culture medium can affect the ionization state and solubility of a compound. It is crucial to ensure that the pH of the medium remains stable after the addition of the this compound stock solution.
-
Improper Stock Solution Preparation: Using DMSO that has absorbed moisture can reduce its solvating power and lead to lower than expected solubility of this compound in the stock solution itself.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][9] It is also soluble in ethanol.[6][9] When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade of DMSO to ensure maximum solubility.[2]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to cell culture media.
| Possible Cause | Troubleshooting Step | Rationale |
| Final concentration exceeds solubility limit. | Decrease the final working concentration of this compound in the media. | This compound has limited aqueous solubility. Lowering the concentration may keep it within its soluble range in the culture medium. |
| High concentration of DMSO in the final solution. | Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for dilution into the media, keeping the final DMSO concentration low (typically ≤ 0.1%). | While DMSO aids solubility, high concentrations can be toxic to cells and may not prevent precipitation in the aqueous environment of the media. |
| Rapid addition of stock solution to media. | Add the this compound stock solution to the media dropwise while gently vortexing or swirling the media. Pre-warming the media to 37°C may also help. | This gradual addition and mixing can prevent localized high concentrations of the compound that can lead to immediate precipitation. |
| Interaction with media components. | Test the solubility of this compound in different types of cell culture media (e.g., DMEM, RPMI-1640) with and without serum. | Media components can vary, and some may be more conducive to keeping this compound in solution. |
Issue: this compound precipitates over time during incubation.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound instability in media. | Prepare fresh this compound-containing media for each experiment and for media changes. Avoid storing drug-containing media for extended periods.[10] | The stability of a compound in a complex solution like cell culture media can be limited. Degradation or interaction with media components over time can lead to the formation of insoluble products. |
| pH shift in the culture medium. | Monitor and maintain the pH of the cell culture medium, especially in dense cultures where cellular metabolism can cause acidification. | Changes in pH can alter the charge of the this compound molecule, potentially reducing its solubility. |
| Temperature fluctuations. | Ensure consistent temperature control in the incubator. | Solubility is often temperature-dependent. Fluctuations could cause the compound to fall out of solution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 80 mg/mL (200.76 mM) | [2][6] |
| Ethanol | 5 mg/mL (12.54 mM) | [6] |
| Water | Insoluble | [6] |
Experimental Protocols
Protocol: Determining the Optimal Working Concentration of this compound in Cell Culture Media
This protocol outlines a method to empirically determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Spectrophotometer or microscope
Procedure:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, prepare a 20 mM stock solution.
-
Serially dilute the this compound stock solution in your cell culture medium. In separate sterile microcentrifuge tubes, prepare a range of final this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent and low across all dilutions (e.g., 0.1%). Include a vehicle control with DMSO only.
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Visually inspect for precipitation. After incubation, visually inspect each tube for any signs of cloudiness or visible precipitate.
-
(Optional) Quantify precipitation.
-
Microscopy: Place a small aliquot of the medium from each tube onto a microscope slide and examine for crystalline structures.
-
Spectrophotometry: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate. Carefully remove the supernatant and measure the absorbance of the remaining this compound in the supernatant at its maximum absorbance wavelength (if known). A decrease in absorbance compared to the initially prepared concentration indicates precipitation.
-
-
Determine the highest concentration that remains in solution over the time course of your experiment. This will be your optimal working concentration range.
Mandatory Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Celgene Corporation/Novartis - AdisInsight [adisinsight.springer.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Sotuletinib-Induced Liver Enzyme Elevation in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sotuletinib. The information herein is intended to help manage and interpret liver enzyme elevations observed in animal studies.
Troubleshooting Guide & FAQs
Q1: We are observing elevated ALT/AST levels in our animal cohort treated with this compound. Is this indicative of hepatotoxicity?
A1: Not necessarily. Preclinical studies in rats and monkeys have shown that this compound can cause elevations in liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), in the absence of direct hepatocellular injury.[1][2][3][4][5] The primary mechanism for this observation is a delayed clearance of these enzymes from circulation, rather than increased release from damaged liver cells.[2][3][4][5]
Q2: What is the underlying mechanism for the delayed clearance of liver enzymes?
A2: this compound is a potent and specific inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1-R).[6][7] This receptor is crucial for the survival, proliferation, and differentiation of macrophages, including the liver-resident macrophages known as Kupffer cells.[2][3][5] Kupffer cells are the primary cell type responsible for clearing circulating proteins like ALT and AST from the blood.[2][3][5] this compound-mediated inhibition of CSF1-R leads to a significant reduction in the number of Kupffer cells, thereby impairing the clearance of liver enzymes and leading to their accumulation in the bloodstream.[2][5]
Q3: How can we confirm that the observed liver enzyme elevation is due to delayed clearance and not direct liver damage?
A3: Several experimental approaches can be used to differentiate between these two mechanisms:
-
Histopathological Analysis: Examination of liver tissue from this compound-treated animals is the most direct method. In cases of delayed clearance, there should be a marked reduction in the number of Kupffer cells (identifiable by markers like CD68) without evidence of hepatocellular necrosis, inflammation, or other signs of liver damage.[2]
-
Recombinant Enzyme Clearance Study: This experiment directly measures the clearance rate of an exogenously administered, tagged liver enzyme. A reduced clearance rate in this compound-treated animals compared to controls provides strong evidence for the delayed clearance mechanism.[2][3][4]
-
Monitoring Liver Function Markers: In addition to ALT and AST, monitor other markers of liver function, such as bilirubin and alkaline phosphatase (ALP). Significant elevations in these markers are more indicative of true liver injury.
-
Circulating microRNA-122 (miR-122) Levels: miR-122 is a sensitive and specific biomarker for hepatocellular injury. In the absence of direct liver damage, miR-122 levels should not be significantly elevated in this compound-treated animals.[2]
Q4: What is the expected time course for the elevation of liver enzymes, and is the effect reversible?
A4: Studies in rats have shown that ALT levels begin to rise within the first few days of continuous this compound administration and continue to increase over several weeks.[2] Importantly, this effect is reversible upon discontinuation of the treatment, with ALT levels returning to baseline.[2]
Q5: Are there established protocols for conducting a recombinant enzyme clearance study?
A5: Yes, a detailed protocol for a recombinant His-tagged ALT1 clearance study in rats has been published. This involves pretreating animals with this compound or a vehicle control, followed by an intravenous injection of the recombinant enzyme and subsequent monitoring of its plasma concentration over time.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study investigating the effects of this compound on liver enzymes and Kupffer cells in rats.
| Parameter | Vehicle Control | This compound (150 mg/kg/day) | Citation |
| Peak Plasma ALT (U/L) | ~50 | >400 (after 24 days) | [2] |
| Time to Peak ALT | - | ~24 days (continuous treatment) | [2] |
| ALT Reversibility | - | Return to baseline after ~20 days post-withdrawal | [2] |
| Kupffer Cell Count (cells/mm²) | ~150 | <50 | [2] |
| Recombinant ALT1 Half-life (min) | ~30 | ~90 | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Liver Enzyme Elevation and Reversibility
-
Animal Model: Male Hannover Wistar rats.
-
Groups:
-
Group 1: Vehicle control (e.g., 1% methyl cellulose) administered orally once daily.
-
Group 2: this compound (150 mg/kg) administered orally once daily.
-
Group 3 (for reversibility): this compound (150 mg/kg) administered orally once daily for a set period (e.g., 16 days), followed by treatment withdrawal.
-
-
Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., daily for the first week, then 2-3 times per week) for the duration of the study.
-
Biochemical Analysis: Analyze plasma samples for ALT, AST, and other relevant liver function markers.
-
Data Analysis: Plot the mean enzyme levels over time for each group to determine the kinetics of elevation and reversibility.
Protocol 2: Recombinant ALT1 Clearance Study
-
Animal Model: Male Hannover Wistar rats.
-
Pre-treatment:
-
Group 1: Vehicle control administered orally once daily for 10 days.
-
Group 2: this compound (150 mg/kg) administered orally once daily for 10 days.
-
-
Recombinant Enzyme Administration: On day 8 of treatment, administer a single intravenous dose of His-tagged recombinant ALT1 (e.g., 0.2 mg/kg) to all animals.
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Enzyme Quantification: Measure the concentration of the His-tagged ALT1 in plasma using a specific ELISA or a similar quantitative method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters of the recombinant ALT1, including half-life (t½), clearance (CL), and area under the curve (AUC), for each group.
Protocol 3: Histopathological Assessment of Kupffer Cells
-
Tissue Collection: At the end of the in-life phase of a study, euthanize the animals and collect liver tissue.
-
Fixation and Processing: Fix the liver samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Immunohistochemistry: Section the paraffin-embedded tissues and perform immunohistochemical staining for a Kupffer cell marker, such as CD68.
-
Quantification: Quantify the number of CD68-positive cells per unit area (e.g., mm²) of liver tissue using microscopy and image analysis software.
-
Statistical Analysis: Compare the number of Kupffer cells between the vehicle control and this compound-treated groups.
Visualizations
Caption: Mechanism of this compound-induced liver enzyme elevation.
References
- 1. This compound (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist this compound. - OAK Open Access Archive [oak.novartis.com]
- 5. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing BLZ945 and Spartalizumab Combination Therapy Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the combination therapy of BLZ945 (a CSF-1R inhibitor) and spartalizumab (a PD-1 inhibitor).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for BLZ945 and spartalizumab?
A1: BLZ945 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By blocking CSF-1R signaling, BLZ945 targets tumor-associated macrophages (TAMs), inhibiting their proliferation and survival, and promoting a shift from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype.[3][4] Spartalizumab is a humanized monoclonal antibody that targets the Programmed Death-1 (PD-1) receptor on T cells.[5][6] It blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby preventing T-cell exhaustion and restoring anti-tumor immunity.[5][7]
Q2: What is the rationale for combining BLZ945 and spartalizumab?
A2: The combination of BLZ945 and spartalizumab is based on the complementary roles of TAMs and T cells in the tumor microenvironment. TAMs often create an immunosuppressive environment that can hinder the efficacy of PD-1 inhibitors.[8] By depleting or repolarizing TAMs with BLZ945, the tumor microenvironment can be shifted to a more inflamed state, making it more susceptible to the anti-tumor effects of spartalizumab-mediated T-cell activation.[9][10] Preclinical and clinical studies suggest that this combination can lead to enhanced anti-tumor activity compared to either agent alone.[9][11]
Q3: What are the expected outcomes of successful BLZ945 and spartalizumab combination therapy in a preclinical model?
A3: Successful combination therapy should result in significant tumor growth inhibition or regression.[12] At the cellular level, you should observe a decrease in the number of TAMs, particularly those with an M2-like phenotype (e.g., CD206+), and an increase in the infiltration and activation of CD8+ cytotoxic T lymphocytes within the tumor.[3][12] You may also see an upregulation of pro-inflammatory cytokines and chemokines in the tumor microenvironment.[13]
Q4: Are there any known resistance mechanisms to this combination therapy?
A4: While specific resistance mechanisms to the BLZ945 and spartalizumab combination are still under investigation, resistance to single-agent CSF-1R and PD-1 inhibitors has been described. These can include the upregulation of alternative survival pathways in macrophages, the presence of other immunosuppressive cell types in the tumor microenvironment, and the loss of T-cell function through other inhibitory receptors.[8][14]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with BLZ945 and spartalizumab.
| Issue | Potential Cause | Recommended Solution |
| In Vitro Assays | ||
| No significant decrease in tumor cell viability with BLZ945 treatment. | BLZ945 primarily targets macrophages and has minimal direct effect on the proliferation of most tumor cells.[4][15] | This is an expected result. To observe the effect of BLZ945, use a co-culture system with tumor cells and macrophages. |
| High variability in T-cell activation assays with spartalizumab. | Inconsistent quality or activation state of T cells. Suboptimal antibody concentration. | Ensure consistent T-cell isolation and activation protocols. Titrate the spartalizumab concentration to determine the optimal dose for your specific assay. |
| Inconsistent results in co-culture experiments. | Variable ratio of macrophages to tumor cells. Inconsistent cell health. | Optimize and standardize the cell seeding densities. Regularly check cell viability and morphology. |
| In Vivo Experiments | ||
| Limited anti-tumor efficacy of the combination therapy. | Suboptimal dosing and scheduling. Tumor model is inherently resistant. Insufficient immune cell infiltration. | Titrate the doses of BLZ945 and spartalizumab and experiment with different administration schedules (e.g., sequential vs. concurrent). Consider using a more immunogenic tumor model. Analyze the tumor microenvironment to assess the baseline immune cell infiltrate. |
| Toxicity in animal models (e.g., weight loss, liver enzyme elevation). | High doses of BLZ945 can be associated with toxicity.[9] | Reduce the dose of BLZ945 or adjust the dosing schedule. Monitor animal health closely. |
| No significant change in the number of TAMs after BLZ945 treatment. | The tumor model may be dependent on alternative macrophage survival signals. | Analyze the expression of other growth factors and cytokines in the tumor microenvironment. Consider combining BLZ945 with inhibitors of other macrophage survival pathways. |
| Flow Cytometry | ||
| Difficulty distinguishing between macrophage subtypes. | Inadequate marker selection. Poor antibody staining. | Use a comprehensive panel of markers to differentiate between M1 (e.g., iNOS, MHCII) and M2 (e.g., CD206, Arginase-1) macrophages.[3] Optimize antibody concentrations and staining protocols. |
| Low signal for T-cell activation markers. | T-cell activation may be transient. Inappropriate markers selected. | Analyze T-cell activation at multiple time points. Use a panel of activation markers (e.g., CD69, CD25, Granzyme B). |
Quantitative Data Summary
The following tables summarize key quantitative data for BLZ945 and spartalizumab from preclinical and clinical studies.
Table 1: BLZ945 In Vitro and In Vivo Activity
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (CSF-1R) | 1 nM | Biochemical Assay | [2] |
| EC50 (BMDM Proliferation) | 67 nM | Bone Marrow-Derived Macrophages | [2] |
| In Vivo Dosing | 200 mg/kg daily (oral) | Mouse models | [15] |
| Effect on M2 Macrophages | ~33% reduction | In vitro polarization assay | [3] |
Table 2: Spartalizumab Preclinical Data
| Parameter | Value | Assay | Reference |
| KD (binding to human PD-1) | 0.83 nM | Surface Plasmon Resonance | [5] |
| IC50 (blocking PD-1/PD-L1) | 0.9 nM | Cell-based competition assay | [5] |
| IC50 (blocking PD-1/PD-L2) | 1.3 nM | Cell-based competition assay | [5] |
Table 3: Clinical Trial Data (NCT02829723) - BLZ945 +/- Spartalizumab
| Parameter | BLZ945 Monotherapy | BLZ945 + Spartalizumab | Reference |
| Number of Patients | 77 | 69 | [9] |
| Stable Disease | 34% (21/61) | 45% (22/49) | [9] |
| Partial Response (GBM) | 1 patient | 1 patient | [9] |
| Partial Response (HNSCC) | N/A | 1 patient | [9] |
Experimental Protocols
In Vitro Macrophage Polarization and Co-culture Assay
Objective: To assess the effect of BLZ945 on macrophage polarization and its subsequent impact on tumor cell viability in a co-culture system.
Methodology:
-
Macrophage Generation: Isolate bone marrow cells from mice and culture them in the presence of M-CSF (50 ng/mL) for 7 days to generate bone marrow-derived macrophages (BMDMs).
-
M2 Polarization: To induce an M2 phenotype, treat the BMDMs with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours. In parallel, treat a set of cells with IL-4, IL-13, and varying concentrations of BLZ945 (e.g., 10 nM - 1 µM).
-
Flow Cytometry Analysis of Macrophage Phenotype: Harvest the BMDMs and stain with antibodies against F4/80, CD11b, MHC Class II, and CD206 to assess the M1/M2 phenotype by flow cytometry.
-
Co-culture Setup: Seed your tumor cell line of interest in a 96-well plate. After 24 hours, add the pre-treated BMDMs (from step 2) at a 1:1 ratio.
-
Spartalizumab Treatment: Add spartalizumab (or an isotype control) to the co-culture at a concentration of 10 µg/mL.
-
Viability Assay: After 72 hours of co-culture, assess the viability of the tumor cells using a suitable method such as the MTT or CellTiter-Glo assay.
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of BLZ945 and spartalizumab combination therapy in a syngeneic mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suitable syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) into immunocompetent mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
BLZ945 (e.g., 200 mg/kg, daily, oral gavage)[15]
-
Spartalizumab (e.g., 10 mg/kg, twice a week, intraperitoneal injection)
-
BLZ945 + Spartalizumab (same dosing and schedule as individual arms)
-
-
Tumor Growth Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors and spleens.
-
Flow Cytometry of Tumor Infiltrating Leukocytes: Prepare single-cell suspensions from the tumors and stain for immune cell populations, including TAMs (CD45+, CD11b+, F4/80+, CD206+) and T cells (CD45+, CD3+, CD4+, CD8+, PD-1+, Ki67+), to analyze by flow cytometry.
Flow Cytometry Panel for Immune Profiling
Objective: To characterize the immune cell infiltrate in the tumor microenvironment following treatment.
Panel for Myeloid Cells:
-
Lineage: CD45, CD11b, F4/80, Ly6G, Ly6C
-
Macrophage Phenotype: MHC Class II, CD206, CD86, Arginase-1
Panel for T-cells:
-
Lineage: CD45, CD3, CD4, CD8
-
Activation/Exhaustion: PD-1, TIM-3, LAG-3, CD69, Granzyme B, Ki67
Visualizations
References
- 1. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-human phase 1 dose escalation study of spartalizumab (PDR001), an anti–PD-1 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 study of spartalizumab (PDR001) among patients with recurrent or metastatic esophageal squamous cell carcinoma (KCSG HN18-17, K-MASTER project 12) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Depletion of tumor-associated macrophages enhances the anti-tumor effect of docetaxel in a murine epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption of CSF-1R signaling inhibits growth of AML with inv(16) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sotuletinib in Combination with Anti-PD-1 Therapy: A Comparative Guide for Researchers
An objective analysis of the efficacy and underlying mechanisms of combining the CSF1R inhibitor Sotuletinib with anti-PD-1 checkpoint blockade, supported by available clinical and preclinical data.
This guide provides a comprehensive comparison of this compound in combination with anti-PD-1 therapy against relevant alternatives. It is intended for researchers, scientists, and drug development professionals interested in the strategic co-targeting of tumor-associated macrophages (TAMs) and the PD-1/PD-L1 axis. The information presented herein is based on publicly available data from clinical trials and preclinical studies.
Rationale for Combination Therapy
This compound (formerly BLZ945) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] CSF1R signaling is crucial for the survival, differentiation, and function of TAMs, a key component of the tumor microenvironment (TME) that often promotes tumor growth and immunosuppression.[1][2][3][4] By depleting or reprogramming these immunosuppressive TAMs, this compound is hypothesized to enhance the anti-tumor activity of immune checkpoint inhibitors like anti-PD-1 antibodies.[1][3][4] Preclinical studies have supported this hypothesis, demonstrating that the combination of a CSF1R inhibitor with an anti-PD-1 antibody can lead to enhanced tumor regression and increased infiltration of CD4+ and CD8+ T cells.[4]
Clinical Efficacy and Safety of this compound and Spartalizumab
A key source of clinical data for the combination of this compound with an anti-PD-1 therapy comes from the Phase I/II clinical trial NCT02829723, which evaluated this compound (BLZ945) as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors.[1][3]
Efficacy Data from NCT02829723
The following table summarizes the key efficacy findings from the dose-escalation portion of the trial as reported in an abstract at the 2020 American Association for Cancer Research (AACR) conference.[1][3]
| Efficacy Endpoint | This compound Monotherapy (n=61) | This compound + Spartalizumab (n=49) |
| Partial Response (PR) | 1/7 (GBM) | 1 (HNSCC), 1/11 (GBM) |
| Stable Disease (SD) | 34% | 45% |
| Overall Response | One partial response reported in a patient with glioblastoma (GBM). | One partial response was noted in a patient with head and neck squamous cell carcinoma (HNSCC), and one in a patient with GBM.[1][3] |
Safety and Tolerability from NCT02829723
The combination of this compound and spartalizumab demonstrated an acceptable safety profile. The maximum tolerated dose (MTD) for this compound in the combination was established at 700 mg administered on a "4 days on/10 days off" schedule.[1][3]
| Adverse Events (AEs) | This compound Monotherapy (n=77) | This compound + Spartalizumab (n=69) |
| Most Common Treatment-Related AEs (≥20%) | AST increase (35%), nausea (29%), vomiting (23%) | AST increase (38%), ALT increase (25%), vomiting (23%), nausea (20%)[1][3] |
| Grade ≥3 Treatment-Related AEs | 25% | 33%[1][3] |
Comparison with Other CSF1R Inhibitor and Anti-PD-1/PD-L1 Combinations
To provide a broader context, the efficacy of the this compound combination can be compared to other clinical trials investigating different CSF1R inhibitors with PD-1/PD-L1 blockade.
| Combination Therapy | Trial Phase | Patient Population | Objective Response Rate (ORR) |
| This compound + Spartalizumab | I/II | Advanced Solid Tumors | Not formally reported, but individual partial responses noted.[1][3] |
| Emactuzumab + Atezolizumab | Ib | ICB-Experienced NSCLC | 12.5%[5] |
| ARRY-382 + Pembrolizumab | Ib | Advanced Solid Tumors | 11% (Partial Responses)[6] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the NCT02829723 trial are not publicly available, the study design can be summarized based on the clinical trial registration and published abstracts.[1][7]
NCT02829723 Study Design
-
Trial Phase: Phase I/II, open-label, multi-center study.
-
Patient Population: Adults with advanced/metastatic solid tumors, including a Phase II expansion cohort for glioblastoma.
-
Treatment Arms:
-
This compound (BLZ945) monotherapy.
-
This compound (BLZ945) in combination with spartalizumab (PDR001).
-
-
Phase I Objective: To determine the safety, tolerability, MTD, and/or recommended Phase II dose (RP2D) of this compound alone and in combination with spartalizumab. Dose escalation was guided by a Bayesian logistic regression model.
-
Drug Administration:
-
This compound was administered orally on various schedules (e.g., once daily, 7 days on/7 days off, 4 days on/10 days off).
-
Spartalizumab was administered intravenously at a dose of 400 mg every 4 weeks.
-
-
Efficacy Assessment: Tumor responses were evaluated using RECIST 1.1 criteria for solid tumors and RANO criteria for glioblastoma.[1]
Visualizing the Mechanisms and Workflow
This compound and Anti-PD-1 Combination Signaling Pathway
Caption: Mechanism of this compound and anti-PD-1 combination therapy.
Logical Workflow of a Combination Therapy Clinical Trial
Caption: Generalized workflow for a combination immunotherapy clinical trial.
Conclusion
The combination of the CSF1R inhibitor this compound with the anti-PD-1 antibody spartalizumab has shown a manageable safety profile and preliminary signs of anti-tumor activity in a Phase I/II clinical trial, particularly in achieving stable disease in a notable percentage of patients with advanced solid tumors.[1][3] The observed partial responses in heavily pre-treated patient populations, including glioblastoma and HNSCC, are encouraging.[1][3] Mechanistically, data suggests the combination therapy modulates the tumor microenvironment by reducing TAM-related gene signatures and increasing T-cell inflammation signatures.[2]
When compared to other combinations of CSF1R inhibitors and PD-1/PD-L1 blockade, the preliminary efficacy of the this compound combination appears to be in a similar range, suggesting a class effect for this therapeutic strategy.[5][6] However, it is important to note that the NCT02829723 trial was terminated, and further clinical development of this specific combination is not currently active.[8] Despite this, the data generated from this and similar studies provide a strong rationale for the continued investigation of CSF1R inhibition as a means to enhance the efficacy of immune checkpoint blockade in solid tumors. Future research may focus on identifying predictive biomarkers to select patients most likely to benefit from this combination approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. M2-like TAMs tamed by anti-CSF1R and anti-PD-1 combination therapy [acir.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Clinical Trial: NCT02829723 - My Cancer Genome [mycancergenome.org]
- 8. go.drugbank.com [go.drugbank.com]
Sotuletinib vs. Other Kinase Inhibitors for Macrophage Depletion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sotuletinib (BLZ945) and other prominent kinase inhibitors utilized for macrophage depletion. The information presented is collated from preclinical and clinical studies to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
Macrophages, particularly tumor-associated macrophages (TAMs), are key components of the tumor microenvironment (TME) and are often associated with tumor progression, immunosuppression, and resistance to therapy. The Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway is crucial for the survival, proliferation, and differentiation of most tissue macrophages.[1] Consequently, inhibiting the CSF-1R has emerged as a promising therapeutic strategy to deplete these cells and remodel the TME. This guide compares this compound, a potent and selective CSF-1R inhibitor, with other notable CSF-1R inhibitors: Pexidartinib, Emactuzumab, Cabiralizumab, and JNJ-40346527.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
This compound and the other small molecule inhibitors discussed (Pexidartinib, JNJ-40346527) are tyrosine kinase inhibitors (TKIs) that typically bind to the ATP-binding pocket of the CSF-1R, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. Emactuzumab and Cabiralizumab, on the other hand, are monoclonal antibodies that bind to the extracellular domain of CSF-1R, blocking the binding of its ligands, CSF-1 and IL-34.[2][3][4]
The downstream effects of inhibiting CSF-1R signaling include the induction of apoptosis in CSF-1R-dependent macrophages, leading to their depletion, and the modulation of macrophage polarization, often shifting from an immunosuppressive M2-like phenotype towards a more pro-inflammatory M1-like phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and this compound (BLZ945)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
A Comparative Guide to CSF1R Inhibitors for Microglia Repopulation Studies: The Case of Sotuletinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sotuletinib (BLZ945) and other prominent colony-stimulating factor 1 receptor (CSF1R) inhibitors used to study microglia depletion and subsequent repopulation. The objective is to offer a clear overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate compound for specific research needs.
Introduction to Microglia Depletion and Repopulation
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the CSF1R for their survival, proliferation, and differentiation.[1] Inhibition of this receptor provides a powerful tool to transiently eliminate microglia from the CNS. Upon cessation of the inhibitor treatment, the microglial niche is rapidly repopulated by new microglia, offering a unique window to study their roles in health and disease. This "deplete-and-repopulate" strategy has been employed in various models of neurological disorders to investigate the impact of replacing the entire microglial compartment.
This compound (BLZ945) is a potent and selective CSF1R inhibitor that has been utilized in numerous preclinical studies to effectively deplete microglia. This guide will compare its effects with other widely used CSF1R inhibitors, including Pexidartinib (PLX3397), PLX5622, and GW2580.
Comparative Efficacy of CSF1R Inhibitors on Microglia Depletion and Repopulation
The efficacy of different CSF1R inhibitors in depleting and allowing for the repopulation of microglia can vary based on the compound's potency, dosage, and duration of administration. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Microglia Depletion Efficiency
| Compound | Dosage and Administration | Duration of Treatment | Depletion Efficiency | Key Findings |
| This compound (BLZ945) | 200 mg/kg/day (oral gavage) | 7 days | Significant reduction in white matter microglia | Efficiently depletes microglia.[2] |
| 169 mg/kg (oral gavage) | 5 days | ~88% | Despite low brain penetration, high doses rapidly ablate microglia.[2] | |
| Pexidartinib (PLX3397) | 275-290 mg/kg in chow | 21 days | ~99% | Highly effective for near-complete microglia elimination.[1] |
| 600 ppm in chow | 7 days | ~98.8% | Higher doses can achieve rapid and robust depletion.[3] | |
| 600 ppm in chow | 5 days | ~82% | Efficient depletion even with limited brain permeability.[2] | |
| PLX5622 | 1200 ppm in chow | 7 days | >95% | A more specific CSF1R inhibitor compared to PLX3397.[4] |
| 1200 ppm in chow | 14 days | ~70-90% | Efficiency can be age-dependent.[5] | |
| GW2580 | 75 mg/kg/day (oral gavage) | 4 weeks | Does not deplete, but inhibits proliferation | Primarily prevents microglial proliferation rather than causing widespread cell death at this dose.[6] |
Table 2: Comparison of Microglia Repopulation Kinetics
| Compound | Time to Initial Repopulation (post-withdrawal) | Time to Full Repopulation (post-withdrawal) | Characteristics of Repopulated Microglia |
| This compound (BLZ945) | - | 7 days | Repopulated microglia are branched.[7] |
| Pexidartinib (PLX3397) | 3 days | 14-21 days | Repopulation originates from CNS-resident progenitors.[1] |
| PLX5622 | 7 days | 7 days | Numbers of repopulated microglia are not different from controls after 7 days.[4] |
| GW2580 | N/A | N/A | As it primarily inhibits proliferation, repopulation kinetics are not typically studied in the same manner. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other CSF1R inhibitors, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to validate their effects.
Caption: CSF1R signaling pathway in microglia.
Caption: Experimental workflow for microglia depletion and repopulation.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are standard protocols for key experiments in microglia depletion and repopulation studies.
Protocol 1: Administration of CSF1R Inhibitors in Mice
-
Compound Formulation:
-
This compound (BLZ945) & GW2580 (Oral Gavage): Suspend the compound in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[6]
-
Pexidartinib (PLX3397) & PLX5622 (in Chow): Formulate the inhibitor into standard rodent chow at the desired concentration (e.g., 275 ppm for PLX3397, 1200 ppm for PLX5622).[1][4]
-
-
Administration:
-
Treatment Duration: The duration will depend on the specific inhibitor and the desired level of depletion, typically ranging from 7 to 21 days.
-
Withdrawal and Repopulation: After the treatment period, switch the animals back to the control vehicle or standard chow to allow for microglia repopulation. Monitor at various time points (e.g., 3, 7, 14, 21 days) post-withdrawal.
Protocol 2: Immunofluorescence Staining for Microglia in Brain Tissue
-
Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains into 30-50 µm thick slices using a cryostat or vibratome.[8]
-
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Permeabilize and block non-specific binding using a solution containing Triton X-100 and normal serum (e.g., goat or donkey serum).
-
Incubate with primary antibodies against microglial markers such as Iba1 or TMEM119 overnight at 4°C.[8]
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear marker like DAPI.
-
Mount the sections on slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a confocal or fluorescence microscope.
-
Quantify microglia density and analyze their morphology using image analysis software.
-
Protocol 3: Flow Cytometry Analysis of Microglia
-
Cell Isolation:
-
Euthanize mice and perfuse with cold PBS.
-
Dissect the brain region of interest.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension. Accutase is a commonly used enzyme for this purpose.[9][10]
-
Remove myelin using a density gradient centrifugation method, such as with Percoll.[9][10]
-
-
Cell Staining:
-
Resuspend the cells in a staining buffer (e.g., FACS buffer).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate with fluorescently conjugated antibodies against cell surface markers. A common panel for microglia is CD11b and CD45, where microglia are identified as the CD11b+/CD45low population.[11][12][13]
-
A viability dye should be included to exclude dead cells.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on single, live cells, and then identifying the microglia population based on marker expression.
-
Conclusion
This compound (BLZ945) is a valuable tool for studying microglia biology, demonstrating high efficacy in depleting microglia. Its performance is comparable to other widely used CSF1R inhibitors like Pexidartinib and PLX5622. The choice of inhibitor will ultimately depend on the specific experimental goals, including the desired speed and extent of depletion, and considerations of potential off-target effects. The provided protocols and diagrams serve as a foundation for designing and executing robust experiments to investigate the fascinating dynamics of microglia repopulation and its therapeutic potential.
References
- 1. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A limited capacity for microglial repopulation in the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 5. Replacement of microglia in the aged brain reverses cognitive, synaptic, and neuronal deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 9. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Microglia and Monocyte-derived Macrophages from the Central Nervous System by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
Sotuletinib: A Comparative Analysis of a Novel CSF-1R Inhibitor in the Landscape of Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Sotuletinib (BLZ945), a selective CSF-1R inhibitor, and contrasts its therapeutic strategy with established targeted therapies for various cancer types. While a direct meta-analysis of this compound's efficacy is not yet possible due to its stage of development, this document synthesizes available preclinical and early clinical data and places it in the context of current standards of care for specific oncogene-driven cancers.
This compound is an orally bioavailable small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] Its mechanism of action centers on modulating the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a crucial role in immune suppression and tumor progression.[1] By inhibiting CSF-1R, this compound aims to reduce the population of M2-polarized, pro-tumoral macrophages, thereby promoting an anti-tumor immune response.[2][3] Preclinical studies have shown its potential in various solid tumors, including breast, cervical, and pancreatic cancers, as well as glioma.[1][2][4] However, a Phase I/II clinical trial in advanced solid tumors was terminated.[1] The drug is also being investigated for non-oncological indications like amyotrophic lateral sclerosis (ALS).[1][5]
This guide will compare the therapeutic approach of this compound with that of well-established tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) with specific genetic alterations, namely ALK rearrangements, ROS1 rearrangements, and NTRK gene fusions. This comparison will highlight the distinct strategies of direct tumor cell targeting versus modulation of the tumor microenvironment.
Comparative Efficacy Data
The following tables summarize the efficacy of established targeted therapies for ALK-positive, ROS1-positive, and NTRK fusion-positive NSCLC, providing a benchmark against which emerging therapies like this compound can be conceptually evaluated. Due to the early stage of this compound's development in oncology, no comparative efficacy data from late-stage clinical trials is available.
Table 1: Efficacy of ALK Tyrosine Kinase Inhibitors in ALK-Positive NSCLC
| Drug Class | Drug | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| First-Generation | Crizotinib | 65% - 74% | 10.9 months | [6][7] |
| Second-Generation | Alectinib | 71% - 100% | 13.4 months - 34.8 months | [6][7][8] |
| Ceritinib | 44% | Not Reported | [9] | |
| Brigatinib | 71% | 13.4 months | [7][10] | |
| Third-Generation | Lorlatinib | Not Reported | Not Reported | [6] |
Table 2: Efficacy of ROS1 Tyrosine Kinase Inhibitors in ROS1-Positive NSCLC
| Drug | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Crizotinib | 72% | 19.3 months | [11] |
| Entrectinib | 77% | 19.0 months | [12] |
| Repotrectinib | 79% (TKI-naïve) | Not Reported | [13][14] |
| Taletrectinib | 85% - 90% (TKI-naïve) | Not Reported | [15] |
Table 3: Efficacy of TRK Inhibitors in NTRK Fusion-Positive Solid Tumors
| Drug | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Larotrectinib | 69% | 29.4 months | [16] |
| Entrectinib | 57% | 11.2 months | [17][18] |
| Repotrectinib | 58% (TKI-naïve) | Not Reported | [19] |
Experimental Protocols
Understanding the methodologies used to evaluate these therapies is crucial for interpreting their efficacy.
In Vitro Kinase Assay
This assay is fundamental for determining the inhibitory activity of TKIs against their target kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP (often radiolabeled with ³²P or ³³P), kinase buffer, test compound, and a method for detecting substrate phosphorylation (e.g., scintillation counting, filter binding assay, or fluorescence-based methods).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay
These assays assess the effect of a compound on the growth and survival of cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50).
Protocol:
-
Cell Lines: Cancer cell lines with and without the specific genetic alteration (e.g., ALK fusion, ROS1 fusion, or high CSF-1R expression).
-
Reagents and Materials: Cell culture medium, serum, test compound, and a reagent to measure cell viability (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), the viability reagent is added.
-
The signal (e.g., absorbance or luminescence) is measured using a plate reader.[4]
-
-
Data Analysis: The percentage of viable cells is plotted against the logarithm of the compound concentration to determine the GI50 or CC50.
Tumor-Associated Macrophage (TAM) Co-culture and Repolarization Assay
This assay is particularly relevant for evaluating immunomodulatory agents like this compound.
Objective: To assess the ability of a compound to repolarize pro-tumoral M2 macrophages to an anti-tumoral M1 phenotype.
Protocol:
-
Cell Isolation and Culture: Monocytes are isolated from peripheral blood and differentiated into macrophages. These are then polarized to an M2 phenotype using cytokines like IL-4 and IL-13. Cancer cells are cultured separately.
-
Co-culture System: M2 macrophages and cancer cells are co-cultured in the presence of varying concentrations of the test compound (e.g., this compound).
-
Analysis of Macrophage Phenotype:
-
Flow Cytometry: Macrophages are stained for surface markers characteristic of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) phenotypes.
-
ELISA/qRT-PCR: The expression of cytokines and chemokines associated with M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10, TGF-β) phenotypes is measured in the culture supernatant or cell lysates.
-
-
Data Analysis: Changes in the expression of M1/M2 markers and cytokines are quantified to determine the repolarization effect of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]
- 3. News - this compound (BLZ-945) - LARVOL VERI [veri.larvol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]
- 6. Alternative Treatment Options to ALK Inhibitor Monotherapy for EML4-ALK-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. targetedonc.com [targetedonc.com]
- 9. google.com [google.com]
- 10. memoinoncology.com [memoinoncology.com]
- 11. Non-Small-Cell Lung Cancer Patients Harboring ROS1 Rearrangement: Real World Testing Practices, Characteristics and Treatment Patterns (ROS1REAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Therapeutical Options in ROS1—Rearranged Advanced Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repotrectinib Shrinks ROS1-Positive NSCLC Tumors - NCI [cancer.gov]
- 15. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 16. mdpi.com [mdpi.com]
- 17. Safety of current treatment options for NTRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How selecting best therapy for metastatic NTRK fusion-positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
Comparative study of Sotuletinib's impact on different macrophage subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sotuletinib (BLZ945), a potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, and its impact on different macrophage subtypes. This compound was designed to deplete pro-tumorigenic tumor-associated macrophages (TAMs) within the tumor microenvironment.[1] This analysis contrasts its effects with other macrophage-modulating agents and provides detailed experimental protocols for further research.
Mechanism of Action: CSF1R Inhibition
This compound is an orally active and brain-penetrant small molecule that selectively inhibits CSF1R with a high potency (IC50 of 1 nM).[2] The Colony-Stimulating Factor 1 (CSF1) and its receptor, CSF1R, are crucial for the survival, proliferation, and differentiation of macrophages.[3] By blocking this signaling pathway, this compound effectively depletes macrophage populations that are dependent on CSF1R signaling. This is particularly relevant in the context of cancer, where many tumor-associated macrophages, which are often of the M2-like phenotype, rely on this pathway for their immunosuppressive and pro-tumoral functions.[1][4]
Comparative Impact on Macrophage Polarization
While this compound is known to reduce M2-like macrophages in solid tumors, specific quantitative data directly comparing its effects on both M1 and M2 macrophage subtypes is limited in publicly available literature.[4] The primary reported effect is the depletion of CSF1R-dependent macrophages, such as Kupffer cells in the liver and TAMs.[3]
This guide compares the known effects of this compound with other well-characterized macrophage-modulating drugs: Pexidartinib (a CSF1R inhibitor) and Ibrutinib (a Bruton's tyrosine kinase (BTK) inhibitor).
Quantitative Data Summary
The following tables summarize the quantitative effects of Pexidartinib and Ibrutinib on M1 and M2 macrophage markers. It is important to note that direct quantitative comparative data for this compound is not currently available in the public domain.
Table 1: Effect of CSF1R and BTK Inhibitors on M1 Macrophage Marker Expression (mRNA)
| Marker | Drug | Cell Type | Concentration | Change in Expression | Reference |
| iNOS | Pexidartinib | Bone Marrow-Derived Macrophages | 500 nM | Dose-dependent increase | [5] |
| IL-1β | Pexidartinib | Bone Marrow-Derived Macrophages | 500 nM | Dose-dependent increase | [5] |
| CD80 | Pexidartinib | Bone Marrow-Derived Macrophages | 500 nM | Dose-dependent increase | [5] |
| TNF-α | Ibrutinib | Nurse-Like Cells | 1 µM | Down-regulation | [6] |
| IL-1 | Ibrutinib | Nurse-Like Cells | 1 µM | Down-regulation | [6] |
| IL-2 | Ibrutinib | Nurse-Like Cells | 1 µM | Down-regulation | [6] |
Table 2: Effect of CSF1R and BTK Inhibitors on M2 Macrophage Marker Expression (mRNA)
| Marker | Drug | Cell Type | Concentration | Change in Expression | Reference |
| CD206 | Pexidartinib | Bone Marrow-Derived Macrophages | 500 nM | Dose-dependent decrease | [5] |
| CCL2 | Pexidartinib | Bone Marrow-Derived Macrophages | 500 nM | Dose-dependent decrease | [5] |
| CD163 | Ibrutinib | Nurse-Like Cells | 1 µM | Up-regulation | [6] |
| IL-10 | Ibrutinib | Nurse-Like Cells | 1 µM | Up-regulation | [6] |
| MRC1 | Ibrutinib | Nurse-Like Cells | 1 µM | Up-regulation | [6] |
Table 3: Effect of CSF1R and BTK Inhibitors on Cytokine Secretion
| Cytokine | Drug | Cell Type | Concentration | Change in Secretion | Reference |
| TNF-α | Ibrutinib | THP-1 differentiated macrophages | 0.2 - 5 µM | Efficiently downregulated | [7] |
| IL-10 | Ibrutinib | Nurse-Like Cells | Not specified | Increased secretion | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
CSF1R Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits CSF1R, blocking downstream signaling pathways crucial for macrophage survival.
Experimental Workflow for Macrophage Polarization and Drug Testing
References
- 1. Pexidartinib and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocyte-to-macrophage switch reversibly impaired by Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib modifies the function of monocyte/macrophage population in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
